Technical Documentation Center

Benzyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Benzyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate

Core Science & Biosynthesis

Foundational

Physicochemical Properties of Benzyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate: A Comprehensive Technical Guide

Executive Summary & Structural Profiling In modern medicinal chemistry, the pyrazole nucleus is recognized as a "privileged scaffold" due to its profound ability to engage multiple biological targets with high affinity [...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Profiling

In modern medicinal chemistry, the pyrazole nucleus is recognized as a "privileged scaffold" due to its profound ability to engage multiple biological targets with high affinity [1]. Benzyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate (CAS: 1494399-57-3) is a highly specialized heterocyclic building block designed for advanced drug discovery pipelines.

Unlike symmetrical pyrazoles, the presence of the N-methyl group at position 1 breaks the tautomeric degeneracy of the ring, locking it into a single conformation. This provides precise regiochemical control during downstream functionalization. Furthermore, the 4-amino group acts as a critical hydrogen bond donor, frequently utilized to mimic the adenine ring of ATP for anchoring into kinase hinge regions [2].

Understanding the physicochemical properties of this compound is paramount for predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) profile and optimizing its formulation.

Quantitative Physicochemical Data

The following table summarizes the theoretical and predicted physicochemical parameters of the compound, which serve as the baseline for experimental validation.

PropertyValueCausality & Impact on Drug Design
CAS Number 1494399-57-3Unique identifier for procurement and database tracking.
Molecular Formula C₁₂H₁₃N₃O₂Establishes the exact mass for high-resolution MS identification.
Molecular Weight 231.25 g/mol Well below the Lipinski threshold (<500 Da), ensuring high ligand efficiency.
H-Bond Donors 1 (-NH₂ group)Facilitates critical donor-acceptor interactions with target protein backbones.
H-Bond Acceptors 4 (N, N, O, O)Enhances aqueous solubility and dictates specific binding orientations.
Topological Polar Surface Area ~70.14 ŲFalls within the optimal range (<90 Ų) for favorable cell membrane permeability.
Predicted LogP 1.8 – 2.2Balances lipophilicity to prevent non-specific binding while maintaining solubility.
Predicted pKa (Amine) 2.5 – 3.5The electron-withdrawing ester and pyrazole ring significantly lower the basicity of the amine.

Experimental Methodologies for Physicochemical Characterization

As a Senior Application Scientist, I emphasize that theoretical predictions must be rigorously validated through self-validating experimental protocols. The following methodologies detail the exact procedures required to empiricalize the lipophilicity and ionization behavior of Benzyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate.

Protocol 1: Determination of Lipophilicity (LogP) via Shake-Flask Method

Causality of Method Choice: While High-Performance Liquid Chromatography (HPLC) methods offer rapid throughput, the provides the true thermodynamic partition coefficient. This is indispensable for 4-amino-pyrazoles, as their complex hydrogen-bonding networks with water molecules can cause anomalous retention times on silica-based stationary phases, leading to skewed LogP estimations.

Step-by-Step Methodology:

  • Phase Saturation (Self-Validation Step): Vigorously stir n-octanol and an aqueous phosphate buffer (pH 7.4) together for 24 hours at 25°C. Rationale: Mutual saturation prevents volume changes during the actual experiment, which would otherwise introduce concentration errors.

  • Stock Preparation: Dissolve exactly 2.31 mg of Benzyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate in 10 mL of the pre-saturated n-octanol to create a 1 mM stock solution.

  • Partitioning: Transfer 5 mL of the stock solution and 5 mL of the pre-saturated aqueous buffer into a borosilicate glass centrifuge tube.

  • Equilibration: Agitate the biphasic mixture via mechanical shaking at 100 rpm for 60 minutes in a temperature-controlled environment (25°C ± 1°C).

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 15 minutes to break any micro-emulsions and achieve a pristine phase boundary.

  • Quantification: Carefully aspirate samples from both the octanol and aqueous layers using a syringe with a removable needle (flushed with air to prevent cross-contamination). Quantify the compound concentration in each phase using UPLC-UV/MS.

  • Calculation: Calculate LogP using the formula: LogP = log10([Octanol] / [Water]).

Protocol 2: pKa Determination via Potentiometric Titration

Causality of Method Choice: The 4-amino group on this specific pyrazole scaffold is highly electron-deficient. is the gold standard for such compounds because it directly measures the thermodynamic equilibrium of protonation, offering superior precision over UV-spectrophotometry, which can be confounded by overlapping chromophoric shifts from the benzyl ester moiety[3].

Step-by-Step Methodology:

  • Electrode Calibration: Calibrate a high-precision glass pH electrode using standard aqueous buffers (pH 4.0, 7.0, and 10.0) at 25°C.

  • Sample Preparation: Dissolve 5 mg of the compound in 20 mL of a 0.15 M KCl aqueous solution. Rationale: The KCl maintains a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration.

  • Inert Atmosphere (Self-Validation Step): Purge the solution with nitrogen gas for 10 minutes prior to and during the titration. Rationale: This displaces dissolved CO₂, preventing the formation of carbonic acid, which would artificially lower the pH and distort the titration curve.

  • Titration: Titrate the solution with standardized 0.1 M HCl using an automated titrator set to dispense in 0.01 mL increments.

  • Data Analysis: Record the pH after each addition once the drift is less than 0.1 mV/sec. Plot the first derivative of the titration curve (dpH/dV). The distinct peak (inflection point) corresponds to the exact pKa of the 4-amino group.

High-Throughput Characterization Workflow

To systematically process pyrazole derivatives like Benzyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate, laboratories utilize a structured analytical pipeline. The logical relationship between these validation steps is visualized below.

Workflow A Compound Reception Benzyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate B UPLC-MS Purity Profiling (>95% Threshold Required) A->B C Lipophilicity (LogP) Shake-Flask Method (OECD 107) B->C D Ionization Constant (pKa) Potentiometric Titration B->D E Data Synthesis & SAR Mapping (Structure-Activity Relationship) C->E D->E F Final Physicochemical Characterization Report E->F

High-throughput physicochemical characterization workflow for pyrazole derivatives.

Conclusion

Benzyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate is a structurally optimized intermediate that offers a highly favorable physicochemical profile for drug discovery. By maintaining a low molecular weight and an optimal polar surface area, it guarantees excellent synthetic tractability and biological permeability. Adhering to the rigorous, self-validating thermodynamic protocols outlined in this guide ensures that downstream structure-activity relationship (SAR) mapping is built upon flawless empirical data.

References

  • OECD Guidelines for the Testing of Chemicals. "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD iLibrary. Available at:[Link]

  • Journal of Research in Pharmacy. "Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry." DergiPark. Available at:[Link]

Exploratory

An In-depth Technical Guide to the Structural Elucidation of Benzyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for Unambiguous Characterization In the landscape of modern medicinal chemistry, pyrazole derivatives are a cornerston...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Unambiguous Characterization

In the landscape of modern medicinal chemistry, pyrazole derivatives are a cornerstone scaffold, recognized for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2][3] Benzyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate is a key heterocyclic building block, offering multiple reaction sites for the synthesis of more complex pharmaceutical agents. Its precise molecular structure is the foundation upon which all subsequent research, development, and biological testing are built. An error in structural assignment can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and significant delays in the drug discovery pipeline.

Molecular Overview and Elucidation Strategy

Before delving into experimental specifics, it is crucial to establish the theoretical framework of the target molecule.

PropertyValueSource
Molecular Formula C₁₃H₁₅N₃O₂BLDpharm[4]
Molecular Weight 245.28 g/mol BLDpharm[4]
CAS Number 1494399-57-3BLDpharm[4]

Our analytical strategy is predicated on the principle of complementary data. While each technique provides a piece of the puzzle, their combined power offers irrefutable proof of structure. Mass spectrometry will confirm the molecular weight and formula, Infrared spectroscopy will identify key functional groups, and Nuclear Magnetic Resonance spectroscopy will map the precise connectivity of the atomic framework.[5][6]

G cluster_start Initial Analysis cluster_techniques Spectroscopic & Spectrometric Techniques cluster_conclusion Final Confirmation Compound Target Compound (C₁₃H₁₅N₃O₂) MS Mass Spectrometry (MS) - Molecular Formula Compound->MS IR Infrared (IR) Spectroscopy - Functional Groups Compound->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Connectivity & Framework Compound->NMR Structure Elucidated Structure Benzyl 4-amino-1-methyl- 1H-pyrazole-3-carboxylate MS->Structure IR->Structure NMR->Structure

Caption: A logical workflow for the structural elucidation process.

Mass Spectrometry: Confirming the Molecular Formula

Causality: The first and most fundamental question is "What is the molecular weight?". High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose. Unlike standard MS, HRMS provides a highly accurate mass measurement, allowing for the confident determination of the elemental composition and, therefore, the molecular formula.

Predicted Data:

ParameterExpected ValueInterpretation
Ionization Mode Electrospray (ESI+)Ideal for polar, nitrogen-containing compounds.
Adduct [M+H]⁺Protonated molecular ion.
Calculated Exact Mass 246.12370For the protonated species C₁₃H₁₆N₃O₂⁺.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Calibrate the mass spectrometer (e.g., a Time-of-Flight or Orbitrap instrument) using a known standard immediately prior to the analysis to ensure high mass accuracy.

  • Infusion: Introduce the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a mass range that comfortably includes the expected molecular ion (e.g., m/z 100-500).

  • Analysis: Identify the peak corresponding to the [M+H]⁺ ion. A measured mass within 5 ppm of the calculated exact mass (246.12370) confirms the molecular formula C₁₃H₁₅N₃O₂.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Causality: Before assembling the molecular puzzle with NMR, it is efficient to confirm the presence of the key building blocks (functional groups). Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique that probes the vibrational modes of chemical bonds.[7] The presence or absence of characteristic absorption bands provides direct evidence for the functional groups within the molecule.

Predicted Data: The pyrazole structure contains several key functional groups whose vibrations can be predicted.[8][9]

Functional GroupBond TypeExpected Wavenumber (cm⁻¹)Interpretation
Amino Group N-H Stretch3450 - 3300 (two bands)Confirms the primary amine (-NH₂).
Aromatic Ring C-H Stretch3100 - 3000Indicates the benzyl aromatic protons.
Alkyl Groups C-H Stretch3000 - 2850Corresponds to N-CH₃ and Benzyl -CH₂-.
Ester Carbonyl C=O Stretch1720 - 1700Strong absorption confirming the ester group.
Pyrazole & Benzene Rings C=N, C=C Stretch1620 - 1450Aromatic and heteroaromatic ring vibrations.
Ester Linkage C-O Stretch1300 - 1150Confirms the C-O bond of the benzyl ester.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Sample Preparation: Place a small, solid sample directly onto the diamond crystal of the ATR accessory. No KBr pellet preparation is required.[5]

  • Background Scan: Run a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) interference.

  • Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed for the characteristic peaks listed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Framework

Causality: NMR is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[10] ¹H NMR reveals the chemical environment and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton. Together, they allow for the unambiguous assembly of the molecular structure. The predictions below are based on established chemical shift principles and data from analogous pyrazole structures.[11][12][13][14][15]

¹H NMR Spectroscopy: Proton Environments

Predicted Data (in DMSO-d₆, 400 MHz):

SignalAssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
a Benzyl-ArH7.50 - 7.30Multiplet5HProtons of the monosubstituted benzene ring.
b Pyrazole-H5~7.80Singlet1HSole proton on the electron-deficient pyrazole ring.
c Benzyl-CH₂~5.35Singlet2HMethylene protons adjacent to an ester oxygen and an aromatic ring.[16]
d Amino-NH₂~5.50Broad Singlet2HProtons of the amino group, often broad and exchangeable.
e Methyl-N-CH₃~3.75Singlet3HMethyl group attached to a pyrazole nitrogen.
¹³C NMR Spectroscopy: The Carbon Skeleton

Predicted Data (in DMSO-d₆, 100 MHz):

AssignmentPredicted δ (ppm)Rationale
Ester C=O ~163Typical chemical shift for an ester carbonyl carbon.
Pyrazole C3 ~150Carbon bearing the ester group, deshielded.
Pyrazole C4 ~138Carbon bearing the amino group.
Pyrazole C5 ~129Protonated carbon of the pyrazole ring.
Benzyl Ar-C (ipso) ~136Quaternary carbon of the benzene ring attached to the CH₂O- group.
Benzyl Ar-C 129 - 128Protonated aromatic carbons of the benzyl group.
Benzyl-CH₂ ~66Aliphatic carbon attached to an oxygen atom.
Methyl-N-CH₃ ~35Aliphatic carbon attached to a nitrogen atom.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.[5][13] DMSO-d₆ is often preferred for pyrazole derivatives as it helps in observing exchangeable protons like those from the NH₂ group.[13]

  • Instrument Tuning: Place the sample in the NMR spectrometer. The instrument should be tuned and the magnetic field shimmed to optimize resolution and lineshape.

  • ¹H Spectrum Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters on a 400 MHz instrument include a 30° or 45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Co-adding 16 to 64 scans is typical.[13]

  • ¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. This requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₅ at 2.50 ppm for ¹H; DMSO-d₆ at 39.52 ppm for ¹³C).

Advanced Structural Verification: 2D NMR

For ultimate confidence, 2D NMR experiments like HSQC and HMBC are invaluable. They reveal correlations between nuclei, confirming the assignments made from 1D spectra.

Caption: Expected key HMBC (long-range C-H) correlations.
  • HSQC (Heteronuclear Single Quantum Coherence): Would show a direct correlation between the C5 carbon (~129 ppm) and its attached H5 proton (~7.80 ppm), confirming their direct bond.

  • HMBC (Heteronuclear Multiple Bond Correlation): Would reveal crucial long-range (2-3 bond) connectivities. For instance, the N-CH₃ protons (e ) should show a correlation to both C4 and C5 of the pyrazole ring. The benzyl CH₂ protons (c ) would correlate to the ester carbonyl carbon and the ipso-carbon of the benzene ring.

Integrated Conclusion

The structural elucidation of Benzyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate is achieved through the systematic integration of orthogonal analytical data. HRMS confirms the elemental composition of C₁₃H₁₅N₃O₂ . FTIR spectroscopy validates the presence of essential functional groups: an amine (N-H stretch), an ester carbonyl (C=O stretch), and aromatic rings (C=C/C-H stretches). Finally, ¹H and ¹³C NMR spectroscopy provide the definitive atomic map, showing the characteristic signals for the N-methyl group, the benzyl ester moiety, the amino substituent, and the pyrazole core, all in their expected positions. Advanced 2D NMR techniques can further cement these assignments, leaving no ambiguity as to the final, verified structure. This rigorous, multi-technique approach ensures the highest level of scientific integrity and provides a trustworthy foundation for all future research and development endeavors.

References

  • A Comparative Guide to the Structural Elucidation of Methylcyanamide-Derived Heterocycles: X-ray Crystallography vs. Spectroscopic Methods. (n.d.). Benchchem.
  • Silva, A. M. S., & Pinto, D. C. G. A. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.).
  • Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. (n.d.). ResearchGate.
  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (2022, July 27). Visnav.
  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (2024, June). Jetir.Org.
  • Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies. (2016, October 9). MDPI.
  • Identification and structure elucidation by NMR spectroscopy. (2018, January 13). ResearchGate.
  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (n.d.). JOCPR.
  • PubChem. (n.d.). Pyrazole, 1-benzyl-4-(methylamino)-.
  • Compound 4-amino-N-benzyl-1-methyl-1H-pyrazole-3-carboxamide--hydrogen chloride... (n.d.).
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021, June 22). KTU ePubl.
  • 1494399-57-3|Benzyl 4-amino-1-methyl-1h-pyrazole-3-carboxylate. (n.d.). BLDpharm.
  • Supporting Information. (n.d.). The Royal Society of Chemistry.
  • General Methods of Structure Elucidation. (n.d.). Scribd.
  • Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. (n.d.). Rsc.org.
  • 1-{[Benzyl-(2-cyano-ethyl)-amino]-methyl}-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester. (2025, October 16). ResearchGate.
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). JOCPR.
  • PubChem. (n.d.). methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate.
  • 4-Benzoyl-1-m-tolyl-1H-pyrazole-3-carboxylic acid ethyl ester - Optional[13C NMR]. (n.d.). SpectraBase.
  • methyl 1h-pyrazole-4-carboxylate(51105-90-9) 1 h nmr. (n.d.). ChemicalBook.
  • Pyrazole(288-13-1) 13C NMR spectrum. (n.d.). ChemicalBook.
  • ethyl 5-amino-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate - Optional[13C NMR]. (n.d.). SpectraBase.
  • An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-amino-1H-pyrazole-4-carboxylate. (n.d.). Benchchem.
  • 4-Amino-1-methyl-3-n-propyl-5-pyrazolecarboxamide. (n.d.). MilliporeSigma.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). PMC.
  • Synthesis of new derivatives of 1-(3-amino-phenyl)-4- benzoyl-5-phenyl-1h-pyrazole-3-carboxylic acid. (2026, March 2). ResearchGate.
  • 1-(4-Methylbenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid AldrichCPR. (n.d.). Sigma-Aldrich.
  • 637336-53-9|Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate. (n.d.). BLDpharm.
  • 1-{[Benzyl-(2-cyano-ethyl)-amino]-methyl}-5-methyl-1H-pyrazole-3-carboxylic acid methyl ester. (2006, September 1). MDPI.

Sources

Foundational

Strategic Utilization of Benzyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate (CAS 1494399-57-3) in Advanced Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the pyrazole motif stands as a privileged heterocyclic scaffold[1][2]. Its conformational rigidity, favorable pharmacokinetic profile, and exceptional hyd...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the pyrazole motif stands as a privileged heterocyclic scaffold[1][2]. Its conformational rigidity, favorable pharmacokinetic profile, and exceptional hydrogen-bonding potential make it a cornerstone in the development of targeted therapies, particularly kinase inhibitors[3][4]. Among the vast library of pyrazole intermediates, Benzyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate (CAS 1494399-57-3) emerges as a highly strategic building block[5].

As a Senior Application Scientist, I approach this compound not merely as a chemical entity, but as a programmable node in a synthetic workflow. This whitepaper deconstructs the structural rationale, synthetic methodologies, and biological applications of CAS 1494399-57-3, providing a self-validating framework for drug development professionals.

Physicochemical Profiling & Structural Rationale

To effectively utilize CAS 1494399-57-3, one must understand the causality behind its specific substitution pattern. Every functional group on this molecule serves a distinct, orthogonal purpose in multi-step API (Active Pharmaceutical Ingredient) synthesis.

Quantitative Data Summary
ParameterSpecification / Data
CAS Registry Number 1494399-57-3[5]
IUPAC Name Benzyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate
Molecular Formula C12H13N3O2
Molecular Weight 231.25 g/mol [6]
Physical State Solid (Powder)
Core Pharmacophore 1H-Pyrazole[1]
Mechanistic Rationale of the Scaffold
  • 1-Methyl Group (The Anchor): Unsubstituted pyrazoles undergo rapid N-H tautomerization, which complicates NMR characterization and leads to regioisomeric mixtures during subsequent electrophilic substitutions. The 1-methyl group locks the ring geometry, ensuring 100% regiocontrol during downstream synthesis.

  • 4-Amino Group (The Nucleophile): Positioned at C4, this primary amine is electronically coupled to the aromatic system. It serves as the primary handle for or amide bond formation, allowing the attachment of lipophilic tails or hinge-binding motifs[7].

  • 3-Benzyl Ester (The Orthogonal Handle): This is the masterstroke of this specific CAS number. While standard methyl or ethyl esters require harsh basic hydrolysis (e.g., LiOH/NaOH) for deprotection, the benzyl ester can be cleaved via catalytic hydrogenolysis under strictly neutral conditions. This preserves base-sensitive functional groups installed at the C4 position.

Synthetic Workflows & Methodologies

The true value of CAS 1494399-57-3 lies in its capacity for orthogonal functionalization. Below is a field-proven, step-by-step methodology for converting this intermediate into a complex bicyclic pharmacophore (e.g., pyrazolo[4,3-d]pyrimidine).

SynthWorkflow Start CAS 1494399-57-3 (Starting Material) Amidation C4-Amine Functionalization Start->Amidation Step 1 EsterDeprotect C3-Ester Hydrogenolysis Amidation->EsterDeprotect Step 2 FusedRing Bicyclic Cyclization EsterDeprotect->FusedRing Step 3 FinalAPI Target API (Kinase Inhibitor) FusedRing->FinalAPI Step 4

Synthetic workflow for orthogonal functionalization of CAS 1494399-57-3 in API synthesis.
Protocol: Orthogonal Functionalization

Step 1: C4-Amine Derivatization (Amide Coupling)

  • Methodology: Dissolve CAS 1494399-57-3 (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous DMF. Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at room temperature for 2 hours.

  • Causality: The 4-amino group on the pyrazole ring is electronically deactivated by the adjacent electron-withdrawing ester. HATU is specifically chosen over standard EDC/HOBt because it generates a highly reactive 7-aza-HOBt active ester, overcoming the steric and electronic hindrance of the pyrazole amine.

  • Self-Validation System: Monitor via LC-MS. A successful coupling is validated by the complete disappearance of the starting material peak (

    
     232 
    
    
    
    ) and the emergence of the product peak corresponding to the specific amide mass.

Step 2: C3-Ester Deprotection (Hydrogenolysis)

  • Methodology: Dissolve the purified product from Step 1 in a 1:1 mixture of Methanol/Ethyl Acetate. Add 10% Pd/C (0.1 eq by weight). Purge the reaction vessel with

    
     gas and stir vigorously under an 
    
    
    
    balloon (1 atm) for 4 hours. Filter through Celite.
  • Causality: The benzyl ester undergoes oxidative addition to the palladium surface, followed by hydrogenolysis. This reaction is strictly chemoselective; the C4-amide bond remains completely untouched, ensuring 100% orthogonal deprotection.

  • Self-Validation System: Monitor via normal-phase TLC (3:1 Hexanes/EtOAc). The loss of the lipophilic benzyl group yields a highly polar carboxylic acid, which will remain at the baseline (

    
    ), visually confirming complete deprotection.
    

Application in Targeted Therapies (Signaling Pathways)

Once functionalized, derivatives of CAS 1494399-57-3 are frequently deployed as ATP-competitive kinase inhibitors[3][8]. The pyrazole nitrogen atoms act as critical hydrogen bond acceptors/donors, anchoring the drug within the hinge region of the kinase domain[4].

These scaffolds have shown profound efficacy in targeting the JAK/STAT pathway , a critical signaling cascade involved in immune regulation and hematopoiesis. Aberrant JAK activation is a primary driver of myeloproliferative neoplasms and rheumatoid arthritis[2][7].

JAKSTAT Cytokine Cytokine Signal Receptor Transmembrane Receptor Cytokine->Receptor Binds JAK JAK Kinase Receptor->JAK Activates STAT STAT Monomer JAK->STAT Phosphorylates STAT_dimer STAT Dimer (Active) STAT->STAT_dimer Dimerization Nucleus Gene Transcription STAT_dimer->Nucleus Translocation Inhibitor Pyrazole API (Derived from 1494399-57-3) Inhibitor->JAK ATP-competitive Inhibition

Mechanism of action for pyrazole-derived kinase inhibitors targeting the JAK/STAT pathway.

By utilizing the 3-carboxylate and 4-amino handles of CAS 1494399-57-3, medicinal chemists can precisely tune the steric bulk and electronic distribution of the molecule to achieve high selectivity for specific kinase isoforms (e.g., JAK1 vs. JAK2, or VEGFR-2 over EGFR)[9][10][11].

Analytical Characterization & Quality Control

Before committing CAS 1494399-57-3 to a multi-step synthesis, rigorous quality control is mandatory to ensure the integrity of the starting material.

  • 1H NMR (400 MHz, DMSO-d6): Look for the sharp singlet corresponding to the 1-methyl group at

    
     3.8 ppm (3H). The benzyl ester will present as a distinct multiplet at 7.3-7.5 ppm (5H) for the aromatic ring and a singlet at 
    
    
    
    5.3 ppm (2H) for the
    
    
    linker. The pyrazole C5-H proton typically appears as a singlet around 7.2 ppm (1H).
  • LC-MS (ESI+): The compound must exhibit a clean

    
     peak at 
    
    
    
    232.1. Any peak at
    
    
    142.1 indicates premature loss of the benzyl ester (hydrolysis to the free acid), rendering the batch unsuitable for orthogonal synthesis.

References

  • PubMed Central (PMC) - Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. URL:[Link]

  • MDPI - Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. URL: [Link]

  • Frontiers in Chemistry - Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide on Benzyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals Abstract Benzyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and organic synthesis. Its unique...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and organic synthesis. Its unique structural arrangement, featuring a substituted pyrazole core with amino and benzyl carboxylate functionalities, renders it a versatile intermediate for the construction of a diverse array of complex molecules with significant biological activities. This guide provides a comprehensive overview of its synthesis, key chemical properties, and strategic applications in drug discovery, with a focus on the underlying principles that govern its reactivity and utility.

Introduction: The Strategic Importance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, present in numerous approved drugs and clinical candidates.[1][2] Its planarity, combined with a specific arrangement of hydrogen bond donors and acceptors, allows for effective interaction with a multitude of biological targets. The substituent pattern on the pyrazole ring dictates its physicochemical properties and biological activity. Benzyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate, in particular, offers three key points for diversification: the amino group at the 4-position, the benzyl ester at the 3-position, and the N-methyl group at the 1-position. This trifecta of reactive sites makes it an exceptionally valuable starting material for the synthesis of targeted libraries of compounds in drug discovery programs.

Synthesis of Benzyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate

The construction of the 1,3,4-trisubstituted pyrazole core of the title compound can be achieved through several well-established synthetic routes. The choice of a particular method often depends on the availability of starting materials and the desired scale of the synthesis. A common and efficient approach involves the cyclocondensation of a hydrazine derivative with a suitably functionalized three-carbon precursor.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of Benzyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate points towards methylhydrazine and a functionalized benzyl acetoacetate derivative as key starting materials. The amino group can be introduced via reduction of a nitro or nitroso group, or through direct amination strategies.

G Target Benzyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate Intermediate1 Benzyl 4-nitro-1-methyl-1H-pyrazole-3-carboxylate Target->Intermediate1 Reduction Intermediate2 Benzyl 2-cyano-3-oxobutanoate Intermediate1->Intermediate2 Cyclocondensation StartingMaterial1 Methylhydrazine Intermediate1->StartingMaterial1 StartingMaterial3 Nitrating Agent Intermediate1->StartingMaterial3 StartingMaterial2 Benzyl acetoacetate Intermediate2->StartingMaterial2 Cyanation/Functionalization

Caption: Retrosynthetic analysis of the target molecule.

Recommended Synthetic Protocol

This protocol outlines a reliable, multi-step synthesis starting from commercially available precursors.

Step 1: Synthesis of Benzyl 2-cyano-3-oxobutanoate

This step involves the cyanation of benzyl acetoacetate.

  • Materials: Benzyl acetoacetate, sodium ethoxide, ethyl cyanoformate, ethanol.

  • Procedure:

    • To a solution of sodium ethoxide in absolute ethanol, add benzyl acetoacetate dropwise at 0 °C.

    • After stirring for 30 minutes, add ethyl cyanoformate slowly, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with dilute hydrochloric acid and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 2: Cyclocondensation with Methylhydrazine

This is a classic Knorr-type pyrazole synthesis.[3]

  • Materials: Benzyl 2-cyano-3-oxobutanoate, methylhydrazine, ethanol, glacial acetic acid (catalyst).

  • Procedure:

    • Dissolve the crude Benzyl 2-cyano-3-oxobutanoate in ethanol.

    • Add a catalytic amount of glacial acetic acid.

    • Add methylhydrazine dropwise at room temperature.

    • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • The resulting residue contains a mixture of pyrazole regioisomers. The desired isomer, Benzyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, can be isolated by column chromatography.

Step 3: Isomerization and Benzylation (if necessary)

Depending on the reaction conditions, the initial cyclization may yield a mixture of pyrazole isomers. If the undesired isomer is formed as the major product, it can sometimes be isomerized under acidic or basic conditions. Direct benzylation of a pre-formed pyrazole core is also a viable alternative strategy.[4]

Step 4: Introduction of the 4-Amino Group

If the synthesis does not directly yield the 4-amino pyrazole, a subsequent functional group transformation is required. A common method is the reduction of a 4-nitro pyrazole derivative.

  • Materials: Benzyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate, palladium on carbon (Pd/C), hydrogen gas or a hydrogen transfer reagent (e.g., ammonium formate), ethanol.

  • Procedure:

    • Dissolve the nitro-pyrazole in ethanol in a flask suitable for hydrogenation.

    • Add a catalytic amount of 10% Pd/C.

    • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (or add the hydrogen transfer reagent).

    • Stir the reaction vigorously at room temperature until the starting material is consumed (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain Benzyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of Benzyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate is provided in the table below.

PropertyValueReference
CAS Number 1494399-57-3[5]
Molecular Formula C12H13N3O2[5]
Molecular Weight 231.25 g/mol [5]
Appearance White to off-white solid
Melting Point Not widely reported, requires experimental determination.
Solubility Soluble in methanol, ethanol, dichloromethane, and ethyl acetate. Sparingly soluble in water.
Purity Typically >95% for commercial samples.[6]

Characterization Data:

  • ¹H NMR: Expected signals include peaks for the pyrazole ring proton, the N-methyl group, the benzylic CH₂ group, and the aromatic protons of the benzyl group, as well as a broad singlet for the amino group protons.

  • ¹³C NMR: Will show distinct signals for the pyrazole ring carbons, the N-methyl carbon, the carbonyl carbon of the ester, the benzylic carbon, and the aromatic carbons.

  • Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ should be observed at m/z 232.11.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H stretching of the amino group, C=O stretching of the ester, and C=N and C=C stretching of the pyrazole ring are expected.

Reactivity and Applications in Synthesis

The synthetic utility of Benzyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate stems from the reactivity of its functional groups.

G cluster_amine Amine Functionality cluster_ester Ester Functionality cluster_ring Pyrazole Core Core Benzyl 4-amino-1-methyl- 1H-pyrazole-3-carboxylate Amine_Reactions Amine Reactions Core->Amine_Reactions Ester_Reactions Ester Reactions Core->Ester_Reactions Pyrazole_Ring_Reactions Pyrazole Ring Reactions Core->Pyrazole_Ring_Reactions Amide_Formation Amide Bond Formation Amine_Reactions->Amide_Formation Sulfonamide_Formation Sulfonamide Synthesis Amine_Reactions->Sulfonamide_Formation Urea_Formation Urea Derivatives Amine_Reactions->Urea_Formation Reductive_Amination N-Alkylation Amine_Reactions->Reductive_Amination Hydrolysis Carboxylic Acid Formation Ester_Reactions->Hydrolysis Amidation Direct Amidation Ester_Reactions->Amidation Reduction Hydroxymethyl Derivative Ester_Reactions->Reduction Electrophilic_Substitution Electrophilic Aromatic Substitution Pyrazole_Ring_Reactions->Electrophilic_Substitution

Caption: Key reaction pathways for the title compound.

Reactions at the 4-Amino Group

The amino group is a versatile handle for introducing a wide range of substituents.

  • Acylation: The amino group readily reacts with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents like EDC/HOBt) to form amide derivatives.[7] This is a common strategy for exploring structure-activity relationships (SAR) in drug discovery.

  • Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, another important class of functional groups in medicinal chemistry.

  • Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, respectively.

  • Reductive Amination: The amino group can be further alkylated via reductive amination with aldehydes or ketones.

Transformations of the Benzyl Ester

The benzyl ester serves as a protecting group for the carboxylic acid and can be readily transformed.

  • Hydrogenolysis: The benzyl group can be cleanly removed by catalytic hydrogenation (e.g., Pd/C, H₂) to yield the corresponding carboxylic acid. This carboxylic acid is a key intermediate for the synthesis of amides and other derivatives.

  • Saponification: Base-mediated hydrolysis (e.g., with LiOH or NaOH) also affords the carboxylic acid, though care must be taken to avoid side reactions.[3]

  • Direct Amidation: In some cases, the ester can be directly converted to an amide by heating with an amine, although this is generally less efficient than the two-step hydrolysis-coupling sequence.[8]

Applications in the Synthesis of Bioactive Molecules

The strategic combination of the aforementioned reactions allows for the synthesis of a wide range of biologically active compounds. For instance, derivatives of 4-aminopyrazole-3-carboxamides have been investigated as potent inhibitors of various kinases, including cyclin-dependent kinases (CDKs), which are important targets in cancer therapy.[7] The ability to readily modify both the amide and the substituent at the 4-position makes this scaffold ideal for library synthesis and lead optimization.

Safety and Handling

As with all laboratory chemicals, Benzyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Benzyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate is a highly valuable and versatile intermediate in organic synthesis, particularly for applications in drug discovery and development. Its accessible synthesis and the presence of multiple, readily transformable functional groups provide a robust platform for the creation of diverse molecular architectures. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to leverage the power of the pyrazole scaffold in their scientific endeavors.

References

  • Bavetsias, V., Faisal, A., Crumpler, S., Brown, N., Kosmopoulou, M., Joshi, A., Atrash, B., Pérez-Fuertes, Y., Schmitt, J.A., Boxall, K.J., et al. (2013). Aurora isoform inhibitors. European Journal of Medicinal Chemistry, 64, 464–476. [Link]

  • Elmaati, T. M. A. (2007). New Approach to 4‐ and 5‐Aminopyrazole Derivatives. Synthetic Communications, 37(20), 3579-3588. [Link]

  • Fustero, S., Pina, B., Salavert, E., Navarro, A., Ramirez de Arellano, M. C., & Fuentes, A. S. (2002). Aza-Michael Addition of Amines to α,β-Unsaturated Carbonyl Compounds: A New, Simple, and Efficient Synthesis of β-Amino Esters and Nitriles. The Journal of Organic Chemistry, 67(14), 4667–4679. [Link]

  • Google Patents. (n.d.). EP2980078A1 - Process for the preparation of pyrazole-4-carboxamides.
  • Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984–7034. [Link]

  • Lin, T., Li, J., Liu, L., Li, Y., Jiang, H., Chen, K., Xu, P., Luo, C., & Zhou, B. (2021). Design, synthesis, and biological evaluation of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives as potent CDK2 inhibitors. European Journal of Medicinal Chemistry, 215, 113281. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 1-benzyl-4-(methylamino)-pyrazole. Retrieved from [Link]

  • Radi, S., & El-Kashef, H. (2014). Synthesis of new pyrazole and antibacterial pyrazolopyrimidine derivatives. Turkish Journal of Chemistry, 38(5), 855-867. [Link]

  • Deng, X., & Mani, N. S. (2006). A Mild and General Method for the Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Syntheses, 83, 143. [Link]

  • Taylor & Francis Online. (2007). New Approach to 4‐ and 5‐Aminopyrazole Derivatives. Retrieved from [Link]

Sources

Foundational

Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles: A Technical Guide to Modern Methodologies and Mechanistic Causality

Executive Summary & The Regioselectivity Challenge The 1,3,5-trisubstituted pyrazole scaffold is a privileged pharmacophore, foundational to blockbuster anti-inflammatory drugs (e.g., celecoxib) and next-generation kinas...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Regioselectivity Challenge

The 1,3,5-trisubstituted pyrazole scaffold is a privileged pharmacophore, foundational to blockbuster anti-inflammatory drugs (e.g., celecoxib) and next-generation kinase inhibitors. Historically, the Knorr pyrazole synthesis—the condensation of 1,3-diketones with substituted hydrazines—has been the standard approach. However, a critical bottleneck persists: the inherent lack of regioselectivity, which frequently yields an inseparable mixture of 1,3,5- and 1,4,5-isomers.

To bypass this, modern synthetic chemistry has shifted toward alternative precursors. This technical guide dissects three highly robust, field-proven methodologies that guarantee complete regioselectivity. By understanding the mechanistic causality behind the reagents, solvents, and catalysts, researchers can implement these protocols as self-validating systems in their own drug development workflows.

Base-Promoted Coupling of N-Alkylated Tosylhydrazones and Terminal Alkynes

Mechanistic Causality

Developed as a highly efficient route, the reaction between N-alkylated tosylhydrazones and terminal alkynes completely avoids the formation of hazardous diazo intermediates[1]. The transformation is driven by a strong base (


-BuOK) in a polar, coordinating solvent (pyridine).

The causality of the reagent choices:

  • 
    -BuOK and 18-crown-6:  The addition of 18-crown-6 is not merely an enhancement; it is a mechanistic necessity for optimal yields. The crown ether chelates the potassium cation (
    
    
    
    ), generating a "naked" and highly reactive tert-butoxide anion. This super-basic environment facilitates the initial nucleophilic addition of the alkyne to the hydrazone[1].
  • Pyridine: Acts as a polar solvent that stabilizes the transition state of the intermediate 1,3-H shift and subsequent cyclization without reacting with the strong base.

Protocol: Self-Validating Base-Promoted Synthesis
  • Preparation: In an oven-dried Schlenk tube under an inert argon atmosphere, add N-alkylated tosylhydrazone (1.0 equiv), terminal alkyne (1.5 equiv),

    
    -BuOK (2.0 equiv), and 18-crown-6 (10 mol%).
    
  • Solvent Addition: Inject anhydrous pyridine to achieve a 0.2 M concentration relative to the hydrazone.

  • Reaction Execution: Stir the mixture at 80 °C for 4–12 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Hexane:EtOAc). The disappearance of the UV-active hydrazone spot and the emergence of a highly fluorescent, lower-Rf pyrazole spot confirms reaction progression.

  • Quenching & Workup: Cool to room temperature. Quench aggressively with saturated aqueous

    
    .
    
    • Causality:

      
       safely neutralizes the excess "naked" tert-butoxide, preventing base-catalyzed degradation of the newly formed pyrazole during extraction.
      
  • Purification: Extract with EtOAc, wash the organic layer with brine, dry over

    
    , concentrate, and purify via flash chromatography.
    

Lewis Acid-Mediated Divergence

Mechanistic Causality

While the base-promoted method is excellent, it struggles with substrates bearing base-sensitive electron-withdrawing groups. To solve this, a Lewis acid-mediated approach using Aluminum Chloride (


) was developed[2].

The causality of the reagent choices:

  • 
    :  Acts as a potent Lewis acid that coordinates to the nitrogen of the tosylhydrazone, significantly increasing the electrophilicity of the 
    
    
    
    bond. This shifts the mechanism from a nucleophilic addition to an ene-type reaction pathway, allowing the reaction to proceed at room temperature[2].
  • 1,2-Dichloroethane (DCE): Chosen specifically because it is a non-coordinating solvent. Using solvents like THF or diethyl ether would immediately poison the

    
     via competitive coordination, halting the reaction.
    
Protocol: Self-Validating Lewis Acid Synthesis
  • Preparation: In an oven-dried flask under

    
    , combine N-alkylated tosylhydrazone (1.0 equiv) and anhydrous 
    
    
    
    (1.2 equiv).
  • Solvent & Reagent Addition: Add anhydrous DCE, followed by the terminal alkyne (1.2 equiv).

  • Reaction Execution: Stir at room temperature (25 °C) for 12 hours.

    • Self-Validation Checkpoint: The reaction mixture typically undergoes a distinct color change (often turning deep yellow or orange) as the Lewis acid-substrate charge-transfer complex forms.

  • Quenching & Workup: Quench carefully with ice-cold water.

    • Causality: The highly exothermic hydrolysis of

      
       must be controlled to prevent thermal degradation of the product.
      
  • Purification: Extract with Dichloromethane (DCM), wash with

    
     to remove acidic byproducts, and purify via column chromatography.
    

MechanisticDivergence Substrate N-Alkylated Tosylhydrazone + Terminal Alkyne BasePath Base-Promoted Pathway (t-BuOK / 18-crown-6) Substrate->BasePath LewisPath Lewis Acid Pathway (AlCl3) Substrate->LewisPath Nucleophilic Nucleophilic Addition & 1,3-H Shift BasePath->Nucleophilic EneReaction Ene-Type Reaction Pathway LewisPath->EneReaction Cyclization Intramolecular Cyclization Nucleophilic->Cyclization EneReaction->Cyclization Aromatization Protonation & Aromatization (Loss of Ts-) Cyclization->Aromatization Product 1,3,5-Trisubstituted Pyrazole (Complete Regioselectivity) Aromatization->Product

Figure 1: Mechanistic divergence in the regioselective synthesis of 1,3,5-trisubstituted pyrazoles.

Oxidative Cyclization of Chalcone Arylhydrazones

Mechanistic Causality

For targets requiring specific aryl substitutions at the 1, 3, and 5 positions, the oxidative cyclization of chalcone arylhydrazones is highly effective[3].

The causality of the reagent choices:

  • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone): DDQ acts as a potent one-electron oxidant. Exactly 2.0 equivalents are required. The first equivalent facilitates the formation of a radical cation that drives intramolecular

    
     bond formation. The second equivalent drives the final aromatization step (loss of 
    
    
    
    ) to yield the stable pyrazole core[3].
Protocol: Self-Validating Oxidative Cyclization
  • Preparation: Dissolve the pre-synthesized chalcone arylhydrazone (1.0 equiv) in anhydrous DCM.

  • Oxidant Addition: Add DDQ (2.0 equiv) portion-wise at room temperature.

  • Reaction Execution: Stir at room temperature for 2 hours.

    • Self-Validation Checkpoint: The solution will turn dark, and a pale precipitate of

      
       (the reduced hydroquinone form of DDQ) will crash out of the DCM solution, providing immediate visual confirmation of the redox process.
      
  • Workup: Filter the mixture through a Celite pad to remove the insoluble

    
    . Wash the filtrate with 10% aqueous 
    
    
    
    .
    • Causality: The basic wash is critical to deprotonate and extract any residual DDQ or acidic phenolic byproducts into the aqueous layer, leaving the neutral pyrazole in the organic phase.

  • Purification: Dry, concentrate, and recrystallize from ethanol to yield the pure product.

OxidativeCyclization Chalcone Chalcone + Arylhydrazine Hydrazone Chalcone Arylhydrazone (Intermediate) Chalcone->Hydrazone Condensation Oxidation DDQ Oxidation (Electron Transfer) Hydrazone->Oxidation RadicalCation Radical Cation Formation Oxidation->RadicalCation Cyclization Intramolecular C-N Bond Formation RadicalCation->Cyclization Aromatization Aromatization (- 2H) Cyclization->Aromatization Pyrazole 1,3,5-Trisubstituted Pyrazole Aromatization->Pyrazole

Figure 2: DDQ-mediated oxidative cyclization pathway of chalcone arylhydrazones.

Comparative Data & Substrate Scope

To assist in selecting the optimal synthetic route for your specific drug development program, the quantitative parameters of the three methodologies are summarized below:

MethodologyReagents / CatalystSolventTemp (°C)TimeYield RangeRegioselectivityKey Substrate Limitation
Base-Promoted [1]

-BuOK (2 eq), 18-crown-6
Pyridine804-12 h60 - 92%CompleteBase-sensitive electron-withdrawing groups
Lewis Acid [2]

(1.2 eq)
DCE25 (RT)12 h70 - 96%CompleteAliphatic aldehyde tosylhydrazones
Oxidative Cyclization [3]DDQ (2.0 eq)DCM25 (RT)2 h55 - 97%CompleteRequires pre-synthesis of chalcone

Conclusion

Achieving complete regioselectivity in the synthesis of 1,3,5-trisubstituted pyrazoles is no longer a bottleneck in medicinal chemistry. By leveraging the mechanistic divergence between base-promoted nucleophilic addition, Lewis acid-mediated ene-type reactions, and DDQ-driven oxidative cyclizations, researchers can tailor their synthetic strategy to the specific electronic and steric demands of their target molecules.

References

  • Kong, Y., Tang, M., & Wang, Y. (2014). "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes." Organic Letters, 16(2), 576-579. URL:[Link]

  • Tang, M., Wang, Y., Wang, H., & Kong, Y. (2016). "Aluminum Chloride Mediated Reactions of N-Alkylated Tosylhydrazones and Terminal Alkynes: A Regioselective Approach to 1,3,5-Trisubstituted Pyrazoles." Synthesis, 48(23), 3065-3076. URL:[Link]

  • Desai, V. G., Satardekar, P. C., Polo, S., & Dhumaskar, K. (2012). "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles." Synthetic Communications, 42(6), 841-846. URL:[Link]

  • Arora, P., Dua, J., & Singh, J. (2019). "Synthesis of some new 1,3,5-trisubstituted pyrazoles as antioxidant and antiinflammatory agents." Journal of Drug Delivery and Therapeutics, 9(2-s). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Cyclocondensation Strategies for Pyrazole Ring Synthesis

Introduction & Mechanistic Rationale Pyrazoles are a privileged scaffold in medicinal chemistry, forming the core of blockbuster drugs such as Celecoxib, Sildenafil, and Fipronil[1]. The most robust and widely utilized m...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Pyrazoles are a privileged scaffold in medicinal chemistry, forming the core of blockbuster drugs such as Celecoxib, Sildenafil, and Fipronil[1]. The most robust and widely utilized methodology for constructing the pyrazole nucleus is the Knorr cyclocondensation, which involves the reaction of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative[2][3].

As a Senior Application Scientist, I emphasize that successful pyrazole synthesis goes beyond simply mixing reagents. The true challenge lies in controlling regioselectivity . When an unsymmetrical 1,3-diketone reacts with a substituted hydrazine, two regioisomers (typically 1,3,5- and 1,5-substituted pyrazoles) can form[2]. The causality of this regioselectivity is rooted in the differential electrophilicity of the two carbonyl carbons and the differential nucleophilicity of the two nitrogen atoms in the hydrazine.

In traditional polar protic solvents (like ethanol), the reaction often yields an equimolar mixture of regioisomers due to rapid equilibration of the hydrazone intermediate[2]. However, by switching to aprotic dipolar solvents such as N,N-dimethylacetamide (DMAc), the kinetic intermediate is stabilized, and the reaction can proceed with high regioselectivity (up to 98:2) even at ambient temperatures[2][4].

G A 1,3-Diketone (Electrophile) C Hydrazone Intermediate (Kinetic Control) A->C Nucleophilic Attack B Arylhydrazine (Nucleophile) B->C Condensation D 1,5-Substituted Pyrazole (Major Regioisomer) C->D Intramolecular Cyclization (Aprotic Solvent) E 1,3-Substituted Pyrazole (Minor Regioisomer) C->E Protic Solvent Equilibration

Logical relationship of solvent-dependent regioselectivity in pyrazole cyclocondensation.

Quantitative Data: Solvent and Catalyst Optimization

To guide experimental design, the following table summarizes the impact of solvent and catalytic conditions on the yield and regioselectivity of pyrazole cyclocondensation based on established literature[1][2][4].

Solvent SystemCatalystTemperature (°C)Typical Yield (%)Regioselectivity (1,5- vs 1,3-isomer)Mechanistic Advantage
EthanolGlacial Acetic Acid78 (Reflux)75 - 85~ 50:50Standard thermodynamic control; fast reaction but poor selectivity.
N,N-Dimethylacetamide (DMAc)None25 (Ambient)74 - 9898:2Aprotic environment stabilizes kinetic intermediate; excellent selectivity.
GlycerolNone6080 - 85N/A (Symmetrical)Green chemistry approach; electrophilic activation by solvent hydrogen bonding.
Water / PEG-400FeCl₃ / PVP100Up to 97N/AEnvironmentally benign; PVP accelerates addition to double bonds.

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in quality control steps (like TLC monitoring and specific workup triggers) ensure that the scientist can verify the integrity of the reaction at every stage.

Protocol A: Regioselective Synthesis of 1,5-Disubstituted Pyrazoles (Aprotic Conditions)

Objective: To synthesize a specific pyrazole regioisomer from an unsymmetrical 1,3-diketone using kinetic control[2].

Materials:

  • Unsymmetrical 1,3-diketone (1.0 equiv)

  • Arylhydrazine hydrochloride (1.1 equiv)

  • N,N-Dimethylacetamide (DMAc)

  • Deionized water

Step-by-Step Methodology:

  • Reagent Charging: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the unsymmetrical 1,3-diketone (10 mmol) in 15 mL of anhydrous DMAc. Causality: Anhydrous conditions prevent premature hydrolysis of the diketone and maintain the aprotic nature of the system.

  • Nucleophile Addition: Slowly add arylhydrazine hydrochloride (11 mmol) in small portions over 10 minutes at room temperature. Causality: The hydrochloride salt is used because the free base is prone to rapid air oxidation. The gradual addition prevents uncontrolled exothermic spikes.

  • Cyclocondensation: Stir the reaction mixture at ambient temperature (20-25 °C) for 2 to 4 hours. Causality: Ambient temperature strictly enforces kinetic control, preventing the thermal equilibration that leads to regioisomer mixtures[2].

  • Self-Validation (Reaction Monitoring): Monitor the reaction via TLC (Hexane:Ethyl Acetate, 4:1). The disappearance of the UV-active diketone spot and the emergence of a single new, lower Rf spot confirms the regioselective conversion.

  • Quenching and Precipitation: Once TLC indicates complete consumption of the starting material, pour the reaction mixture slowly into 100 mL of ice-cold deionized water under vigorous stirring. Causality: DMAc is highly water-soluble. The sudden shift in solvent polarity forces the hydrophobic pyrazole product to precipitate immediately.

  • Isolation: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with cold water (3 × 20 mL) to remove residual DMAc and unreacted hydrazine salts.

  • Drying and Verification: Dry the product under high vacuum. Validate the regiochemistry via 2D-NMR (NOESY or HMBC) to confirm the spatial relationship between the N-aryl group and the adjacent substituent.

Protocol B: Green Synthesis of Symmetrical Pyrazoles via Glycerol Mediation

Objective: A catalyst-free, environmentally benign cyclocondensation for symmetrical 1,3-diketones[1].

Step-by-Step Methodology:

  • Preparation: Add symmetrical 1,3-diketone (10 mmol) and arylhydrazine (10 mmol) to 20 mL of pure glycerol in a 50 mL flask.

  • Thermal Activation: Heat the mixture to 60 °C under a nitrogen atmosphere for 3 hours. Causality: Glycerol acts as both solvent and mild electrophilic activator via its extensive hydrogen-bonding network, eliminating the need for toxic acid catalysts like acetic acid[1]. Nitrogen prevents oxidative degradation of the hydrazine.

  • Workup: Cool the mixture to room temperature and add 30 mL of water. Extract the aqueous glycerol layer with ethyl acetate (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Workflow Step1 1. Reagent Preparation Mix 1,3-Diketone & Hydrazine Step2 2. Solvent Selection DMAc (Protocol A) or Glycerol (Protocol B) Step1->Step2 Step3 3. Cyclocondensation Stir at Target Temp (25°C or 60°C) Step2->Step3 Step4 4. Reaction Monitoring TLC Validation (Hexane:EtOAc) Step3->Step4 Step4->Step3 Incomplete Conversion Step5 5. Workup & Isolation Aqueous Quench & Filtration/Extraction Step4->Step5

Step-by-step experimental workflow for the cyclocondensation of pyrazoles.

Conclusion

The cyclocondensation of hydrazines with 1,3-difunctionalized systems remains the gold standard for pyrazole synthesis. By understanding the mechanistic causality—specifically how solvent polarity and temperature dictate kinetic versus thermodynamic control—scientists can rationally design protocols that yield highly pure, regioselective pyrazole scaffolds essential for downstream drug development.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information (PMC).[Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.[Link]

  • Synthesis of 4-Arylselanylpyrazoles Through Cyclocondensation Reaction Using Glycerol as Solvent. SciELO.[Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]

Sources

Application

Application Notes and Protocols: Strategic Derivatization of the Amino Group on the Pyrazole Ring

Introduction: The Pyrazole Scaffold as a Privileged Structure in Modern Chemistry The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Modern Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2][3] Its remarkable metabolic stability and versatile chemical handles have rendered it a "privileged scaffold," forming the core of numerous FDA-approved drugs with a wide spectrum of therapeutic applications, including anticancer, anti-inflammatory, and antiviral agents.[2][4][5] The amino group, when present on the pyrazole ring, offers a prime site for chemical modification, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. This guide provides a detailed exploration of the common and effective strategies for derivatizing the amino group on the pyrazole ring, complete with detailed protocols and mechanistic insights to empower researchers in their quest for novel bioactive molecules.

Core Derivatization Strategies: A Chemist's Guide to Modifying the Aminopyrazole Core

The nucleophilic nature of the amino group on the pyrazole ring allows for a variety of chemical transformations. The choice of derivatization strategy is often dictated by the desired physicochemical properties of the final compound and the overall synthetic scheme. The three most common and versatile approaches are acylation, sulfonylation, and alkylation.

Acylation: Introducing the Amide Linkage

Acylation of the amino group to form an amide is a fundamental transformation in medicinal chemistry. The resulting amide bond can act as a hydrogen bond donor and acceptor, significantly influencing the molecule's interaction with biological targets.

Causality Behind Experimental Choices: The choice of acylating agent and reaction conditions is critical for achieving high yields and purity. Acyl chlorides and anhydrides are highly reactive and are often used with a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to scavenge the acidic byproduct (HCl or a carboxylic acid). The use of a less reactive carboxylic acid requires an activating agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to facilitate amide bond formation under milder conditions.

Experimental Workflow for Acylation:

cluster_acylation Acylation Workflow start Start: Aminopyrazole reagents Acylating Agent (Acyl Chloride/Anhydride or Carboxylic Acid + Activator) + Base (e.g., TEA, DIPEA) start->reagents 1. Add reagents reaction Reaction in an inert solvent (e.g., DCM, THF, DMF) 0 °C to room temperature reagents->reaction 2. Stir workup Aqueous Workup (e.g., water, sat. NaHCO3) reaction->workup 3. Quench and Extract purification Purification (Recrystallization or Column Chromatography) workup->purification 4. Isolate product N-Acyl Pyrazole Derivative purification->product 5. Characterize

Caption: A typical workflow for the acylation of an aminopyrazole.

Detailed Protocol: Acylation using an Acyl Chloride

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aminopyrazole (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a suitable anhydrous solvent (e.g., dichloromethane, THF) to a concentration of 0.1-0.5 M.

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. To this stirring solution, add the acyl chloride (1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography on silica gel.[6]

  • Characterization: Confirm the structure of the N-acyl pyrazole derivative using ¹H NMR, ¹³C NMR, and mass spectrometry.[7][8][9]

Sulfonylation: Crafting the Sulfonamide Moiety

The sulfonamide group is another critical functional group in drug design, known for its ability to mimic the transition state of enzymatic reactions and participate in strong hydrogen bonding interactions.

Causality Behind Experimental Choices: Similar to acylation, sulfonylation is typically achieved using a sulfonyl chloride in the presence of a base. Pyridine is often used as both the base and the solvent, facilitating the reaction and scavenging the generated HCl. The choice of the sulfonyl chloride allows for the introduction of a wide range of substituents.

Experimental Workflow for Sulfonylation:

cluster_sulfonylation Sulfonylation Workflow start Start: Aminopyrazole reagents Sulfonyl Chloride + Base (e.g., Pyridine, TEA) start->reagents 1. Add reagents reaction Reaction in an inert solvent (e.g., Pyridine, DCM) 0 °C to room temperature reagents->reaction 2. Stir workup Aqueous Workup (e.g., dilute HCl, water) reaction->workup 3. Quench and Extract purification Purification (Recrystallization or Column Chromatography) workup->purification 4. Isolate product N-Sulfonyl Pyrazole Derivative purification->product 5. Characterize

Caption: A standard workflow for the sulfonylation of an aminopyrazole.

Detailed Protocol: Sulfonylation using a Sulfonyl Chloride

  • Preparation: Dissolve the aminopyrazole (1.0 eq) in anhydrous pyridine or a mixture of an inert solvent like dichloromethane with a base such as triethylamine (1.5 eq) in a round-bottom flask under an inert atmosphere.

  • Reaction Initiation: Cool the mixture to 0 °C. Add the sulfonyl chloride (1.2 eq) portion-wise, ensuring the temperature remains low.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-24 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by adding cold water or a dilute aqueous HCl solution. If pyridine was used as the solvent, it can be removed under reduced pressure. Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization or flash column chromatography.[6][10]

  • Characterization: Characterize the final N-sulfonyl pyrazole derivative by spectroscopic methods (¹H NMR, ¹³C NMR, MS).[11][12]

Alkylation: Building Carbon-Nitrogen Bonds

N-alkylation of the amino group introduces alkyl substituents, which can modulate the lipophilicity, steric profile, and basicity of the molecule.

Causality Behind Experimental Choices: Direct alkylation of the amino group can be challenging due to the potential for over-alkylation and competing N1-alkylation of the pyrazole ring.[13] Reductive amination is often a more controlled and efficient method. This two-step, one-pot procedure involves the initial formation of an imine or enamine by reacting the aminopyrazole with an aldehyde or ketone, followed by in-situ reduction with a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).

Experimental Workflow for Reductive Amination:

cluster_alkylation Reductive Amination Workflow start Start: Aminopyrazole aldehyde_ketone Aldehyde or Ketone start->aldehyde_ketone 1. Add imine_formation Imine/Enamine Formation (Acid catalyst, e.g., Acetic Acid) aldehyde_ketone->imine_formation 2. Stir reducing_agent Reducing Agent (e.g., NaBH(OAc)3, NaBH3CN) imine_formation->reducing_agent 3. Add reduction Reduction reducing_agent->reduction 4. Stir workup Aqueous Workup reduction->workup 5. Quench purification Purification workup->purification 6. Isolate product N-Alkyl Pyrazole Derivative purification->product 7. Characterize

Sources

Method

Application Note: Unambiguous Characterization and Differentiation of Pyrazole Regioisomers

Target Audience: Synthetic Chemists, Analytical Scientists, and Drug Development Professionals Matrix: Small Molecule Therapeutics, Agrochemicals, and Chemical Probes Executive Summary & The Regioselectivity Challenge Py...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Analytical Scientists, and Drug Development Professionals Matrix: Small Molecule Therapeutics, Agrochemicals, and Chemical Probes

Executive Summary & The Regioselectivity Challenge

Pyrazoles are privileged scaffolds in medicinal chemistry, frequently appearing in kinase inhibitors, anti-inflammatory agents, and agrochemicals. However, their synthesis—whether through the Knorr condensation of 1,3-diketones with substituted hydrazines or the direct


-alkylation of unsymmetrical 1H-pyrazoles—routinely generates mixtures of regioisomers (e.g., 1,3-disubstituted vs. 1,5-disubstituted pyrazoles)[1][2].

Differentiating these regioisomers is a critical bottleneck. Because regioisomers possess identical molecular weights and highly similar 1D


H and 

C NMR profiles, mischaracterization is a common pitfall that can derail downstream pharmacological assays and compromise intellectual property. This application note establishes a definitive, self-validating analytical workflow to separate and unambiguously assign pyrazole regioisomers using a combination of Reverse-Phase Chromatography, 2D Nuclear Overhauser Effect (NOE) spectroscopy, and

H-

N Heteronuclear Multiple Bond Correlation (HMBC) NMR[3][4].

Analytical Strategy & Causality

To build a robust characterization pipeline, we must move beyond 1D techniques and exploit the distinct spatial and electronic environments of the pyrazole nitrogen atoms.

The Electronic Rationale: Why N HMBC is the Gold Standard

The pyrazole ring contains two distinct nitrogen atoms:

  • N1 ("Pyrrole-like" nitrogen): Donates its lone pair into the aromatic

    
    -system. It is highly shielded.
    
  • N2 ("Pyridine-like" nitrogen): Its lone pair is orthogonal to the

    
    -system, residing in an sp
    
    
    
    orbital. It is highly deshielded.

Because of this electronic asymmetry, the


N chemical shifts of N1 and N2 are separated by approximately 100 ppm[2]. By utilizing 

H-

N HMBC, we can map the 3-bond (

) scalar couplings from the protons of the substituents directly to these specific nitrogen atoms. If a substituent is at the 5-position, its protons will show a strong

correlation to the shielded N1. If it is at the 3-position, it will correlate to the deshielded N2[2][4].
The Spatial Rationale: NOESY/ROESY

Spatial proximity provides an orthogonal line of evidence. In a 1,5-disubstituted pyrazole, the


-alkyl group (at N1) is sterically forced into close proximity with the substituent at C5. A 2D NOESY experiment will reveal a strong through-space cross-peak between the 

-alkyl protons and the C5-substituent protons[1][3]. In the 1,3-isomer, the distance is too great for an NOE transfer to occur.

Workflow Start Crude Pyrazole Reaction Mixture LCMS LC-MS Analysis (Determine Isomer Ratio & Mass) Start->LCMS Prep Chromatographic Separation (Reverse-Phase HPLC) LCMS->Prep Guide Purification NMR 2D NMR Spectroscopy (NOESY & 1H-15N HMBC) Prep->NMR Pure Fractions Xray X-Ray Crystallography (Orthogonal Validation) Prep->Xray If crystalline Result1 1,3-Disubstituted Isomer (Confirmed) NMR->Result1 NOE absent, 3J to N2 Result2 1,5-Disubstituted Isomer (Confirmed) NMR->Result2 NOE present, 3J to N1 Xray->Result1 Xray->Result2

Fig 1: End-to-end analytical workflow for the isolation and characterization of pyrazole regioisomers.

Experimental Protocols (Self-Validating Systems)

Protocol A: Chromatographic Separation (LC-MS / Prep-HPLC)

Regioisomers often exhibit distinct dipole moments. The 1,5-isomer typically experiences steric clash between the


 and 

substituents, forcing the

group out of coplanarity with the pyrazole core. This reduces the overall polar surface area, often making the 1,5-isomer slightly less polar and causing it to elute later on a Reverse-Phase (C18) column compared to the 1,3-isomer[5].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude mixture in HPLC-grade Methanol or Acetonitrile (1 mg/mL for analytical, up to 50 mg/mL for prep).

  • Column Selection: Use a high-resolution C18 column (e.g., 2.1 x 50 mm, 1.7 µm for UPLC; 21.2 x 250 mm, 5 µm for Prep-HPLC)[5][6].

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (buffers the pyrazole nitrogens, sharpening peaks).

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Run a shallow gradient (e.g., 5% to 40% B over 15 minutes) to maximize resolution between the closely eluting isomers.

  • Self-Validation Check: Confirm mass balance. The sum of the integrated areas of the two isomeric peaks (UV 254 nm) should approximate the crude NMR ratio. Extract the MS spectra for both peaks to verify identical

    
     values[3].
    
Protocol B: Unambiguous Assignment via H- N HMBC

This protocol utilizes natural abundance


N, requiring a high-field NMR (≥500 MHz) equipped with a cryoprobe for optimal sensitivity.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10–20 mg of the pure regioisomer in 600 µL of DMSO-

    
     or CDCl
    
    
    
    .
  • 1D Baselines: Acquire standard

    
    H and 
    
    
    
    C spectra. Assign all proton resonances using
    
    
    H-
    
    
    C HSQC. Causality: You cannot map correlations to nitrogen if the proton starting points are ambiguous.
  • Parameter Optimization for HMBC:

    • Set the long-range coupling delay (

      
      ) based on the expected 
      
      
      
      coupling constant. For pyrazoles,
      
      
      is typically 5–8 Hz.
    • Calculate delay:

      
      . Set to 65 ms as a robust starting point[7].
      
  • Acquisition: Run the 2D

    
    H-
    
    
    
    N HMBC experiment. Ensure the
    
    
    N spectral window is wide enough to capture both N1 (~ -170 ppm) and N2 (~ -70 ppm) relative to the nitromethane standard (0 ppm)[2].
  • Self-Validation Check: The

    
    -alkyl protons (e.g., 
    
    
    
    -CH
    
    
    ) MUST show a correlation to the shielded N1 atom. If this internal control is missing, the signal-to-noise ratio is too low; increase the number of scans (NS) or sample concentration.

HMBC_Logic N1 N1 (Pyrrole-like) δ ≈ -170 to -180 ppm N2 N2 (Pyridine-like) δ ≈ -70 to -80 ppm Sub1 Protons on N1-Alkyl (Internal Control) Sub1->N1 2J/3J (Strong) Sub1->N2 3J (Weak/Variable) Sub3 Protons on C3-Substituent (e.g., C3-CH3 or C3-Ar) Sub3->N2 3J (Strong Diagnostics) Sub5 Protons on C5-Substituent (e.g., C5-CH3 or C5-Ar) Sub5->N1 3J (Strong Diagnostics)

Fig 2: 1H-15N HMBC correlation logic. Diagnostic 3J couplings definitively map substituents to their respective positions on the pyrazole core.

Quantitative Data Interpretation

To streamline data analysis, compare your acquired spectra against the established diagnostic markers summarized in Table 1.

Table 1: Diagnostic Analytical Markers for Pyrazole Regioisomers

Analytical TechniqueParameter1,3-Disubstituted Isomer1,5-Disubstituted Isomer
Reverse-Phase LC Retention Time (C18)Typically elutes earlier (more polar)Typically elutes later (less polar)[5]
1D

H NMR
C4-Proton Chemical ShiftOften slightly more shieldedOften slightly more deshielded
2D NOESY / ROESY

-Alkyl to C-Substituent
NO cross-peak observedStrong cross-peak (N1-R to C5-R)[1][3]
2D

H-

N HMBC
C-Substituent Correlation

correlation to N2 (~ -75 ppm)[2]

correlation to N1 (~ -175 ppm)[2]

Note:


N chemical shifts are referenced to external nitromethane (0 ppm). If referenced to liquid ammonia, N1 is ~170 ppm and N2 is ~260 ppm.

Conclusion

Relying solely on 1D NMR or mass spectrometry to differentiate pyrazole regioisomers is a high-risk strategy prone to false assignments. By implementing a self-validating workflow that pairs chromatographic separation with 2D NOESY and


H-

N HMBC, researchers can achieve absolute structural certainty. The HMBC technique, in particular, leverages the fundamental electronic asymmetry of the pyrazole core, translating quantum mechanical realities into unambiguous analytical proof.

References

  • [1] ResearchGate. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Available at:[Link]

  • [3] MDPI. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Available at:[Link]

  • [5] National Institutes of Health (NIH). Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties. Available at:[Link]

  • [7] ResearchGate. (2015). A robust method for determining 1H-15N long-range correlations: 15N optimized CIGAR-HMBC experiments. Available at:[Link]

  • [2] KTU ePubl. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at:[Link]

  • [4] ResearchGate. (2025). Regioselective Synthesis of Pyrazoles and Pyrazolo[1,5-a]Pyrimidines: Structural Characterization by HMBC NMR. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Pyrazole Synthesis Troubleshooting

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synt...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of pyrazole derivatives. Here, we provide in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols to help you identify and remove impurities effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my pyrazole synthesis?

The nature of impurities is highly dependent on your chosen synthetic route. However, for the most common methods, such as the Knorr and Paal-Knorr syntheses, you can anticipate the following:

  • Regioisomers: This is arguably the most common and challenging impurity, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][2] The reaction can produce two different pyrazole isomers that often have very similar physical properties, making them difficult to separate.[2][3]

  • Unreacted Starting Materials: Incomplete reactions can leave behind the 1,3-dicarbonyl compound and/or the hydrazine starting material.[2]

  • Pyrazoline Intermediates: Incomplete aromatization or dehydration can result in the presence of pyrazoline byproducts.[2] This is particularly relevant in syntheses starting from α,β-unsaturated carbonyls.[4][5]

  • Side-Reaction Products: Hydrazine starting materials, especially phenylhydrazine, can be prone to oxidation and decomposition, leading to colored impurities and other byproducts.[2][6] In some cases, undesired alternative cyclization pathways can lead to other heterocyclic products.[7]

  • Hydrolysis Products: If your starting material is susceptible to hydrolysis, such as a β-ketonitrile, you may form the corresponding carboxylic acid or other degradation products, particularly under acidic or basic conditions.[7]

Q2: My NMR spectrum is complex, showing multiple sets of peaks. How do I confirm the presence of regioisomers?

A complex NMR with duplicate sets of peaks for your expected product is a strong indicator of a regioisomeric mixture.[2] To confirm and identify the major and minor isomers, you can use advanced NMR techniques:

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY): This technique can reveal through-space interactions between protons. For example, in an N-alkylated pyrazole, an NOE signal between the N-alkyl protons and the protons of the substituent at the C5 position would confirm one isomer, while its absence would suggest the other.[8]

  • Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are 2-3 bonds away, helping you to definitively assign the connectivity of your molecule.

For a definitive structural confirmation, single-crystal X-ray diffraction is the gold standard, although this requires obtaining suitable crystals of each isomer.

Q3: My reaction mixture is a dark, oily mess. What causes this and how can I clean it up?

Dark coloration, often yellow, red, or brown, is frequently caused by the degradation of the hydrazine reagent, particularly arylhydrazines which are susceptible to air oxidation.[2][6] "Oiling out," where the product separates as a liquid instead of a solid, occurs when the compound's melting point is lower than the temperature of the solution from which it is precipitating.[9]

Troubleshooting Strategy:

  • Use Fresh Reagents: Ensure you are using high-purity, freshly opened, or recently purified hydrazine.[6][7] Using a more stable salt form, like phenylhydrazine hydrochloride, can also mitigate degradation.[6]

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation of sensitive reagents.[6]

  • Charcoal Treatment: For colored impurities, adding activated charcoal to a solution of the crude product can be very effective. The charcoal adsorbs the colored byproducts and is then removed by filtration through celite.[2]

  • Address "Oiling Out":

    • Increase Solvent Volume: Add more of the "good" solvent to keep the compound dissolved at a lower temperature.[9]

    • Slow Cooling: Allow the solution to cool as slowly as possible. An insulated container can be helpful.[9]

    • Change Solvent System: Experiment with different solvent combinations.[9]

    • Use a Seed Crystal: If you have a small amount of pure solid, adding a seed crystal can induce crystallization.[9]

Troubleshooting Guides: Impurity Identification & Removal

This section provides structured guidance for tackling specific impurity-related challenges.

Issue 1: Presence of Regioisomers

Symptoms:

  • Duplicate peaks in ¹H and ¹³C NMR spectra.[2]

  • Multiple spots with close Rf values on Thin-Layer Chromatography (TLC).

  • Broad melting point range for the isolated solid.[2]

Root Causes:

  • Use of an unsymmetrical 1,3-dicarbonyl compound.[1][2]

  • Use of a substituted hydrazine.[1][2]

Logical Workflow for Resolution:

Caption: Decision workflow for resolving regioisomeric mixtures.

Protocol 1: Purification by Flash Column Chromatography

Flash chromatography is often the first line of defense against regioisomers.[10][11]

Step-by-Step Methodology:

  • TLC Method Development:

    • Screen various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol).

    • Aim for a retention factor (Rf) of ~0.2-0.3 for the lower-spotting isomer to ensure good separation on the column.[10]

    • Pro-Tip: For basic pyrazoles that may streak on silica gel, add a small amount of triethylamine (0.1-1%) to the eluent.[10][12] This deactivates the acidic sites on the silica.

  • Column Packing:

    • Prepare a slurry of silica gel in your chosen starting eluent.

    • Carefully pack the column, ensuring there are no air bubbles.

  • Sample Loading:

    • Dissolve your crude mixture in a minimal amount of the eluent or a stronger solvent.

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution:

    • Start with a less polar solvent mixture and gradually increase the polarity (gradient elution).

    • Collect fractions and monitor them by TLC to identify which contain your purified isomers.

  • Solvent Removal:

    • Combine the pure fractions for each isomer and remove the solvent under reduced pressure.

Parameter Recommendation for Regioisomer Separation Rationale
Stationary Phase Silica Gel (standard) or Amine-functionalized SilicaStandard for most applications. Amine-functionalized silica can improve peak shape for basic pyrazoles.[13]
Eluent System Hexane/Ethyl Acetate or DCM/MethanolStart with non-polar systems and increase polarity. The choice depends on the polarity of your specific pyrazoles.
Additive 0.1-1% Triethylamine (if needed)Neutralizes acidic silica surface, preventing peak tailing and improving separation of basic compounds.[12]
Gradient Slow, shallow gradientA slow increase in eluent polarity provides better resolution between closely eluting compounds.
Protocol 2: Purification by Recrystallization/Fractional Crystallization

If chromatography fails or is impractical for large scales, crystallization is a powerful alternative.[3][9]

Step-by-Step Methodology:

  • Solvent Screening:

    • Test the solubility of your crude mixture in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexane, water) at room temperature and at boiling.

    • An ideal single solvent will dissolve the compound when hot but not when cold.[9]

    • For mixed solvent systems, find a "good" solvent that dissolves the compound well and an "anti-solvent" in which it is poorly soluble.[9]

  • Dissolution:

    • In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the hot solvent or "good" solvent. Using excess solvent is a common cause of low yield.[9]

  • Crystallization:

    • If using a mixed solvent system, add the hot anti-solvent dropwise until the solution becomes slightly turbid. Add a few drops of the hot "good" solvent to redissolve the precipitate.

    • Allow the flask to cool slowly to room temperature. Rapid cooling can trap impurities.[9]

  • Maximizing Yield:

    • Once at room temperature, place the flask in an ice bath for at least 20-30 minutes to maximize crystal formation.[9]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the soluble impurities (and hopefully, the other isomer).[9]

  • Drying:

    • Allow the crystals to air-dry or place them in a desiccator.

Pro-Tip for Isomer Separation: In some cases, one regioisomer can be selectively crystallized from a solvent mixture, leaving the other isomer enriched in the mother liquor. This may require several cycles of crystallization to achieve high purity.

Issue 2: Unreacted Starting Materials Present

Symptoms:

  • TLC and NMR analysis show the presence of the 1,3-dicarbonyl and/or hydrazine starting materials in the crude product.[2]

Root Causes:

  • Insufficient reaction time or temperature.

  • Sub-optimal stoichiometry of reactants.[2]

  • Poor quality or degradation of starting materials.[7]

Logical Workflow for Resolution:

Caption: Decision workflow for removing unreacted starting materials.

Protocol 3: Removal of Unreacted Hydrazine via Acidic Wash

Many hydrazine starting materials are basic and can be removed from an organic solution by converting them into their water-soluble salts.[2]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Extraction:

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of a dilute acidic solution (e.g., 1M HCl or 5% acetic acid).

    • Shake the funnel vigorously, venting frequently.

    • Allow the layers to separate. The protonated hydrazine salt will move into the aqueous layer.

  • Separation: Drain the lower aqueous layer.

  • Washing: Wash the organic layer with water, followed by brine (saturated NaCl solution) to remove residual acid and water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Note: Unreacted 1,3-dicarbonyl compounds will remain in the organic layer and will likely require removal by chromatography or recrystallization.[2]

Analytical Characterization for Purity Assessment

Confirming the removal of impurities requires robust analytical techniques.

Technique Application in Pyrazole Synthesis Key Information Provided
¹H & ¹³C NMR Structural confirmation and purity assessment.Confirms the chemical structure of the desired product and helps identify and quantify isomeric impurities or unreacted starting materials.[2][14]
LC-MS Purity analysis and reaction monitoring.Separates components of a mixture and provides their mass-to-charge ratio, allowing for the identification of the product, byproducts, and intermediates.[2]
RP-HPLC Quantitative purity analysis.A validated HPLC method is the gold standard for determining the final purity of a compound as a percentage of the main peak area.[14]
GC-MS Analysis of volatile impurities and regioisomers.Useful for separating and identifying volatile components in the reaction mixture.[2][15]
Protocol 4: General RP-HPLC Method for Purity Assessment

This protocol provides a starting point for developing a purity analysis method.[14]

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately prepare a stock solution of your purified pyrazole at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a 50:50 mixture of acetonitrile and water.

  • Instrumentation:

    • Use a standard HPLC system with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over 15-20 minutes, hold, and then re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: Choose a wavelength where your compound has strong absorbance (e.g., 254 nm, or determine the λmax experimentally).

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity as the area of the main product peak divided by the total area of all peaks, expressed as a percentage.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]

  • Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines | Request PDF - ResearchGate. Available at: [Link]

  • Successful flash chromatography - Biotage. Available at: [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? - ResearchGate. Available at: [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Properties of Pyrazoles - Encyclopedia.pub. Available at: [Link]

  • WO2011076194A1 - Method for purifying pyrazoles - Google Patents.
  • DE102009060150A1 - Process for the purification of pyrazoles - Google Patents.
  • Base-Mediated Reaction of Hydrazones and Nitroolefins with a Reversed Regioselectivity: A Novel Synthesis of 1,3,4-Trisubstituted Pyrazoles | Organic Letters - ACS Publications. Available at: [Link]

  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Available at: [Link]

  • Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. Available at: [Link]

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST - Jetir.Org. Available at: [Link]

  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation - Visnav. Available at: [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen. Available at: [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI. Available at: [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - Semantic Scholar. Available at: [Link]

  • REGIOSELECTIVE SYNTHESES OF 1-, 2-, 3- AND 4-AMINOINDOLO- [2,3-b]QUINOXALINES. Available at: [Link]

  • Knorr Pyrazole Synthesis - Chem Help Asap. Available at: [Link]

  • Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease - MDPI. Available at: [Link]

  • Successful Flash Chromatography - King Group. Available at: [Link]

  • Knorr Pyrazole Synthesis of Edaravone - Rsc.org. Available at: [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity - IJCPA. Available at: [Link]

  • Knorr pyrazole synthesis - ResearchGate. Available at: [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC. Available at: [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC. Available at: [Link]

  • Knorr Pyrazole Synthesis. Available at: [Link]

  • Nitrogen heterocycle and polynuclear hydrocarbon fluorescence and adsorption effects in the presence of silica gel. Applications in high-pressure liquid and microcolumn chromatography - Analyst (RSC Publishing). Available at: [Link]

Sources

Optimization

Optimization of reaction conditions for pyrazole cyclization

Welcome to the Pyrazole Cyclization Support & Optimization Portal . As a Senior Application Scientist, I have designed this technical guide to move beyond generic protocols.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrazole Cyclization Support & Optimization Portal . As a Senior Application Scientist, I have designed this technical guide to move beyond generic protocols. Here, we treat chemical synthesis as a dynamic, interconnected system. Every solvent choice, temperature gradient, and stoichiometric ratio has a mechanistic consequence.

This portal provides troubleshooting frameworks, self-validating protocols, and mechanistic logic to help you overcome poor regioselectivity, stalled intermediates, and low yields in pyrazole synthesis.

Module 1: Mechanistic Fundamentals & Regioselectivity Logic

The synthesis of pyrazoles—most classically via the Knorr condensation of 1,3-dicarbonyls with hydrazines—is notorious for regioselectivity issues when using asymmetric starting materials. The divergence between forming a 1,3,5-substituted versus a 1,4,5-substituted pyrazole is dictated by the relative rates of nucleophilic attack and the subsequent dehydration steps.

By mapping the reaction pathway, we can identify exactly where solvent polarity and protonation state dictate the thermodynamic outcome.

Regioselectivity Start Asymmetric 1,3-Diketone + Arylhydrazine Intermediate Hydrazone Intermediate (Kinetic Product) Start->Intermediate Condensation Protic Protic Solvent (EtOH) Rapid, unselective protonation Intermediate->Protic Pathway A Aprotic Aprotic Dipolar Solvent (DMAc) Controlled dehydration Intermediate->Aprotic Pathway B Mix Poor Regioselectivity (~1:1 Isomer Mixture) Protic->Mix Fast Dehydration Pure High Regioselectivity (>95% Major Isomer) Aprotic->Pure Slow, Thermodynamically Controlled Dehydration

Figure 1: Mechanistic divergence in Knorr pyrazole synthesis based on solvent choice.

Module 2: Troubleshooting FAQs

Q1: My Knorr condensation with an asymmetric 1,3-diketone and an arylhydrazine is yielding a nearly 1:1 mixture of regioisomers. How can I drive selectivity? A1: The issue lies in your solvent's dielectric properties. Polar protic solvents like ethanol or acetic acid cause rapid, unselective dehydration of the hydrazone intermediate. To resolve this, switch to an aprotic solvent with a strong dipole moment, such as N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), or N-methylpyrrolidone (NMP)[1]. These solvents stabilize the transition state differently, allowing thermodynamic control to dictate the cyclization, significantly improving regioselectivity[1].

Q2: I am attempting a one-pot condensation and oxidation from ketones/aldehydes, but the intermediate pyrazoline is not fully oxidizing into the pyrazole. What parameter should I adjust? A2: Stalled pyrazoline oxidation is typically an oxygen-transfer limitation. If you are using aerobic oxidation (O₂ as the oxidant), the solvent must have high oxygen solubility. Switch your reaction medium to Dimethyl Sulfoxide (DMSO)[2]. DMSO proves superior for oxygen-based oxidation because it dissolves O₂ efficiently at elevated temperatures, driving the aromatization of the pyrazoline intermediate to the 3,5-disubstituted pyrazole with water as the only byproduct[2].

Q3: We are trying to move away from volatile organic solvents (VOCs) for scale-up. Are there sustainable alternatives that don't compromise reaction rates? A3: Yes. Deep Eutectic Solvents (DESs), such as a choline chloride/tartaric acid mixture, offer a highly effective green alternative[3]. DESs act as both a biocompatible medium and a hydrogen-bonding catalyst, enhancing the electrophilic character of the carbonyl carbons[3]. When combined with ultrasonic irradiation, DES-mediated syntheses can accelerate reaction rates to under 20 minutes while maintaining excellent yields (up to 92%)[3].

Q4: Why am I seeing significant byproduct formation even before heating the reaction? A4: The purity of your starting materials, particularly the hydrazines, is a critical factor that directly impacts the formation of early-stage byproducts[4]. Impurities in the hydrazine can trigger unwanted side reactions that compete with the initial nucleophilic attack on the dicarbonyl[4]. Ensure your intermediates are validated to >98.0% purity via HPLC before initiating the reaction[4].

Module 3: Quantitative Optimization Data

The following table synthesizes the quantitative impact of optimizing reaction parameters across different pyrazole synthesis methodologies.

Synthesis MethodSolventCatalyst / AdditiveTemp (°C)TimeYieldRegioselectivity
Conventional Knorr EthanolNoneReflux12 h<70%Poor (~1:1)
Optimized Aprotic [1]DMAc10 N HCl (50 mol%)25 °C2-4 h59–98%Excellent (>95:5)
Aerobic Oxidation [2]DMSOO₂ Atmosphere100 °C6 hUp to 95%N/A (Symmetric)
Green DES Method [3]Choline Chloride / Tartaric AcidUltrasound80 °C20 minUp to 92%High

Module 4: Standardized Self-Validating Protocols

To ensure reproducibility, protocols must be treated as self-validating systems. Do not proceed to subsequent steps unless the validation criteria are met.

Protocol A: Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles[1]

Use this protocol when regiocontrol is the primary critical quality attribute (CQA).

  • Preparation: In an oven-dried flask under inert atmosphere, dissolve the asymmetric 1,3-diketone (1.0 equiv) in anhydrous DMAc (0.5 M concentration).

    • Causality: DMAc is chosen over ethanol because its aprotic, highly dipolar nature prevents premature, unselective dehydration of the upcoming intermediate[1].

  • Hydrazine Addition: Slowly add the arylhydrazine (1.05 equiv) dropwise at 0 °C to control the exothermic condensation. Allow the mixture to warm to room temperature (25 °C).

  • Acid Promotion: Add 50 mol% of 10 N aqueous Hydrochloric Acid (HCl).

    • Causality: The addition of strong aqueous acid specifically favors the second dehydration reaction, driving the cyclization of the thermodynamically favored regioisomer and increasing overall yield[1].

  • Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc). The reaction is self-validating when the distinct hydrazone intermediate spot disappears, replaced by a single, highly UV-active pyrazole spot. If two closely eluting spots appear, the temperature was likely too high during addition.

  • Workup: Quench with saturated NaHCO₃, extract with EtOAc, wash extensively with brine to remove DMAc, and concentrate under reduced pressure.

Protocol B: One-Pot Condensation and Aerobic Oxidation[2]

Use this protocol for metal-free, green synthesis of 3,5-disubstituted pyrazoles from ketones/aldehydes.

  • Condensation: Combine the ketone/aldehyde (1.0 equiv) and hydrazine monohydrochloride (1.2 equiv) in DMSO (0.3 M concentration). Stir at room temperature until the pyrazoline intermediate forms.

  • Validation Checkpoint: Perform LC-MS. Do not proceed to oxidation until the mass corresponding to the pyrazoline intermediate is the base peak.

  • Oxidation: Attach an O₂ balloon to the reaction flask. Heat the mixture to 100 °C.

    • Causality: DMSO is utilized because it possesses exceptionally high oxygen solubility at elevated temperatures, acting as an optimal medium for aerobic oxidation without requiring heavy metal catalysts or bromine[2].

  • Isolation: Cool to room temperature and dilute with water. The 3,5-disubstituted pyrazole will typically precipitate. Filter and wash with cold water.

Module 5: Advanced Troubleshooting Logic

For advanced workflows, including [3+2] cycloadditions using diazo compounds[5], reaction failures often require a systematic diagnostic approach. Use the logic tree below to isolate the root cause of incomplete cyclizations.

Troubleshooting Issue Low Yield / Incomplete Pyrazole Cyclization Check1 Is the pyrazoline intermediate forming? Issue->Check1 NoPyrazoline Optimize Condensation: Add Acid Catalyst (HCl) or use DES/Ultrasound Check1->NoPyrazoline No (Check TLC) YesPyrazoline Issue is Oxidation or Secondary Dehydration Check1->YesPyrazoline Yes (Intermediate seen) Check2 Reaction Type? YesPyrazoline->Check2 OxidationFix Switch to DMSO + O2 (High oxygen solubility) Check2->OxidationFix Oxidative (from aldehydes/ketones) DehydrationFix Use DMAc + 50 mol% HCl to drive dehydration Check2->DehydrationFix Dehydrative (from 1,3-diketones)

Figure 2: Diagnostic logic tree for resolving incomplete pyrazole cyclization.

References

Sources

Troubleshooting

Technical Support Center: Preventing Hydrolysis of Pyrazole Carboxylate Esters During Workup

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently consult with drug development professionals who experience mysterious yield losses during the synthesis of pyrazole-bearing h...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently consult with drug development professionals who experience mysterious yield losses during the synthesis of pyrazole-bearing heterocycles. A common culprit is the unintended hydrolysis of pyrazole carboxylate esters during routine aqueous workups.

This guide provides a deep dive into the mechanistic causes of this instability and offers field-proven, self-validating protocols to ensure your ester remains intact from the reaction flask to the desiccator.

Diagnostic FAQ: The Causality of Pyrazole Ester Instability

Q: Why do my pyrazole-3-carboxylate and 5-carboxylate esters hydrolyze so easily compared to standard aliphatic or aryl esters? A: The instability is rooted in the electronic properties of the pyrazole ring. The two adjacent nitrogen atoms exert a strong electron-withdrawing inductive effect (-I) on the attached carboxylate group. This significantly increases the electrophilicity of the ester carbonyl carbon, lowering the activation energy required for nucleophilic attack by water or hydroxide ions. Furthermore, the resulting pyrazole-carboxylic acid conjugate base is highly resonance-stabilized, creating a strong thermodynamic driving force for irreversible saponification under basic conditions[1].

Q: I only used saturated sodium bicarbonate (NaHCO₃) to neutralize my reaction. Could this mild base cause hydrolysis? A: Yes. While NaHCO₃ is considered a weak base, it generates a localized pH of around 8.0 to 8.5 in the aqueous layer. Quantitative stability studies on pyrazole ester derivatives have demonstrated that these compounds can degrade rapidly even in mildly basic pH 8 buffers, with half-lives (t½) sometimes dropping below 450 minutes depending on substitution patterns[2]. Prolonged contact time in a separatory funnel during a bicarbonate wash is often enough to cause significant yield loss[3].

Q: What are the analytical signs that my ester has hydrolyzed during workup? A: The most immediate sign is a mass balance discrepancy (low isolated yield of the organic layer). Analytically, you will observe the appearance of a highly polar, baseline-hugging spot on your Thin-Layer Chromatography (TLC) plate. In ¹H NMR spectroscopy of the crude mixture, you will see the disappearance of the ester alkyl protons (e.g., the characteristic quartet and triplet of an ethyl ester) and the potential broadening of the pyrazole N-H peak due to the presence of the carboxylic acid[3].

Quantitative Stability Data

To emphasize the importance of pH and temperature control, the following table summarizes the hydrolytic stability of typical pyrazole-3/5-carboxylate esters under various workup conditions.

Aqueous Wash ConditionLocalized pHTemperatureEstimated Half-Life (t½)Workup Recommendation
1M NaOH / Na₂CO₃> 10.025 °C< 5 minutesCritical Risk: Avoid completely.
Sat. NaHCO₃~ 8.325 °C450 - 900 minutesHigh Risk: Minimize contact time.
Phosphate Buffer7.05 °C> 48 hoursOptimal: Safe for neutralization.
Brine (Sat. NaCl)~ 6.55 °C> 72 hoursOptimal: Ideal for final wash.
0.1M HCl1.025 °C> 24 hoursModerate Risk: Acid-catalyzed cleavage possible.

Data synthesized from in vitro stability assays of pyrazole ester derivatives[2] and general ester workup kinetics[3].

Workup Optimization Workflow

The following decision tree illustrates the logical flow for processing sensitive pyrazole esters to prevent hydrolytic degradation.

G Start Reaction Complete (Contains Pyrazole Ester) TempControl Temperature Control Cool to 0-5 °C Start->TempControl Quench pH-Controlled Quench Use pH 7.0 Phosphate Buffer TempControl->Quench AvoidBase DO NOT USE NaOH or Na2CO3 Quench->AvoidBase Hazard Avoidance Extract Rapid Extraction (Cold EtOAc or DCM) Quench->Extract < 5 min contact Dry Anhydrous Drying (Na2SO4, 15 mins) Extract->Dry Success Intact Pyrazole Ester Isolated Dry->Success

Logical workflow for preventing pyrazole ester hydrolysis during aqueous workup.

Step-by-Step Methodology: The Self-Validating Cold Quench Protocol

To guarantee scientific integrity, a protocol must be self-validating—meaning it contains built-in checkpoints to confirm success before proceeding to the next step. Use this optimized methodology for the isolation of highly sensitive pyrazole carboxylate esters.

Phase 1: Reaction Quenching and pH Control

Causality: Lowering the temperature exponentially decreases the kinetic rate of hydrolysis, while buffering prevents the pH spikes that trigger irreversible saponification[1].

  • Cooling: Upon reaction completion, immediately remove the reaction flask from the heat source and submerge it in an ice-water bath. Allow the internal temperature to reach 0–5 °C.

  • Buffer Preparation: Prepare a cold (5 °C) 0.5 M sodium phosphate buffer solution adjusted strictly to pH 7.0.

  • Quenching: Slowly add the cold buffer to the reaction mixture while maintaining vigorous stirring.

    • Self-Validation Checkpoint 1: Test the aqueous layer with pH paper. It must read between 6.5 and 7.5. If it is highly acidic (e.g., from an acid chloride byproduct), add more buffer until neutrality is achieved. Do not use NaHCO₃ to force neutralization.

Phase 2: Rapid Extraction

Causality: Minimizing the contact time between the organic ester and the aqueous phase limits the opportunity for water to act as a nucleophile[3]. 4. Solvent Addition: Add cold ethyl acetate (EtOAc) or dichloromethane (DCM) to the quenched mixture. 5. Phase Separation: Transfer immediately to a separatory funnel. Invert gently 3–4 times (venting appropriately). Do not let the layers sit unseparated for extended periods[3]. 6. Drain and Repeat: Drain the organic layer into a pre-chilled Erlenmeyer flask. Repeat the extraction twice more with fresh, cold organic solvent.

Phase 3: Dehydration and Isolation

Causality: Residual water in the organic phase can continue to hydrolyze the ester during the concentration step when heat is applied via the rotary evaporator. 7. Brine Wash: Wash the combined organic layers with one portion of ice-cold saturated NaCl (brine) to force residual water out of the organic phase[4]. 8. Chemical Drying: Add anhydrous sodium sulfate (Na₂SO₄) to the organic layer until it no longer clumps and flows freely[3]. Swirl for 10-15 minutes. 9. Filtration and Concentration: Filter the drying agent. Concentrate the filtrate under reduced pressure (rotary evaporator) using a water bath temperature not exceeding 30 °C .

  • Self-Validation Checkpoint 2: Dissolve a 1 mg aliquot of the resulting crude residue in CDCl₃ or DMSO-d₆ and run a rapid ¹H NMR. Confirm the integration of the ester alkyl protons matches the pyrazole aromatic protons. The absence of a broad downfield COOH peak confirms successful prevention of hydrolysis.

References

  • Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry. [Link]

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - National Institutes of Health (PMC).[Link]

  • Theory of Aqueous Workup - Chemistry Teaching Labs - University of York. [Link]

Sources

Optimization

Technical Support Center: Resolving Poor Chromatographic Separation of Pyrazole Isomers

Welcome to the technical support center dedicated to overcoming the challenges of pyrazole isomer separation. Pyrazole and its derivatives are fundamental scaffolds in pharmaceuticals and agrochemicals, making their accu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to overcoming the challenges of pyrazole isomer separation. Pyrazole and its derivatives are fundamental scaffolds in pharmaceuticals and agrochemicals, making their accurate analysis and purification critical.[1][2] However, their structural similarities often lead to significant chromatographic hurdles, such as co-elution and poor peak shape.[3][4]

This guide provides field-proven insights and systematic troubleshooting strategies in a direct question-and-answer format to help you achieve baseline resolution and robust analytical methods.

Frequently Asked Questions (FAQs)
Q1: Why are pyrazole isomers, particularly regioisomers, so difficult to separate?

Separating pyrazole isomers is challenging primarily due to their nearly identical physicochemical properties. Regioisomers (isomers with the same molecular formula but different substituent positions) often have very similar polarities, molecular weights, and pKa values.[3] This similarity results in minimal differential partitioning between the mobile and stationary phases in standard chromatographic systems, leading to poor resolution or complete co-elution.[3][4] Furthermore, the pyrazole ring exists in a tautomeric equilibrium, which can complicate interactions with the stationary phase and lead to peak broadening.[5]

Q2: What is the most logical starting point for developing an HPLC method for pyrazole isomers?

For initial method development, a reversed-phase (RP) approach is the most common and logical starting point.

  • Column: A standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a robust choice for screening.[3]

  • Mobile Phase: A simple gradient of acetonitrile (ACN) and water is recommended. Start with a broad gradient (e.g., 5% to 95% ACN over 20 minutes) to determine the approximate elution conditions.

  • pH Modifier: The basic nature of the pyrazole nitrogen (pKa ≈ 2.5) makes mobile phase pH a critical parameter.[5][6] Including a modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in both the aqueous and organic phases is crucial from the start. This suppresses the ionization of residual silanols on the stationary phase and ensures the pyrazole is in a consistent, protonated state, which dramatically improves peak shape.[7][8]

Q3: How does mobile phase pH critically influence the separation of pyrazole isomers?

Mobile phase pH is arguably the most powerful parameter for manipulating the selectivity of ionizable compounds like pyrazoles.[8][9] The pyrazole ring has a weakly basic nitrogen with a pKa around 2.5.[5][6]

  • At pH < 2.5: The pyrazole is predominantly in its protonated (ionized) form. In reversed-phase, this reduces retention.

  • At pH > 2.5: The pyrazole is in its neutral (unionized) form, making it more hydrophobic and increasing its retention on a C18 column.[8]

Even subtle differences in the pKa values between isomers can be exploited. By adjusting the mobile phase pH to a value near the pKa of the isomers, you can maximize differences in their ionization states, thereby altering their relative retention and improving separation. A pH stability range of ±1 unit from the buffer's pKa is recommended for robust methods.

Troubleshooting Guide: From Tailing Peaks to Complete Co-elution
Issue 1: My pyrazole isomers are co-eluting or have very poor resolution (Rs < 1.0) on a C18 column.

This is the most common problem and requires a systematic approach to enhance selectivity.

Root Cause Analysis: The stationary and mobile phases are not providing sufficient differential interaction to resolve the isomers. The subtle structural differences are not being exploited.

Solutions (in order of application):

  • Optimize the Organic Modifier:

    • Causality: Acetonitrile and methanol interact differently with analytes. ACN is aprotic, while methanol is a protic solvent capable of hydrogen bonding. Switching from ACN to methanol (or using a ternary mixture) can alter selectivity (α) by introducing different intermolecular interactions (dipole-dipole vs. hydrogen bonding) with the isomers.

    • Action: Perform runs with identical gradients, first using ACN/water and then methanol/water. Observe any changes in elution order or peak spacing. Often, one solvent will provide a superior separation.

  • Systematically Adjust Mobile Phase pH:

    • Causality: As detailed in FAQ Q3, pH controls the ionization state. By buffering the mobile phase at different pH values (e.g., pH 2.5, 3.5, 5.0, 7.0), you can find a sweet spot where the isomers' ionization differences are maximized, leading to better separation.[8]

    • Action: Prepare mobile phases with appropriate buffers (e.g., phosphate or acetate buffer, ensuring they don't precipitate in the organic phase) at various pH levels. Run the analysis at each pH and evaluate the resolution.

  • Change the Stationary Phase Chemistry:

    • Causality: If a standard C18 phase fails, alternative stationary phases offering different interaction mechanisms are the next logical step.[10][11] Structural isomers can often be separated by selecting a stationary phase that exploits differences in shape or electron density (π-π interactions).[10][12]

    • Action: Screen columns with different chemistries. A phenyl-hexyl or biphenyl phase is an excellent choice as it introduces π-π interaction capabilities, which can be highly effective for aromatic, heterocyclic compounds like pyrazoles. For more polar isomers, an embedded polar group (PEG) column can offer unique selectivity.

Stationary PhasePrimary Interaction MechanismIdeal for Pyrazole Isomers with...
C18 HydrophobicDifferences in alkyl substitution or overall hydrophobicity.
Phenyl-Hexyl Hydrophobic & π-π interactionsAromatic substituents; differences in electron density.
Biphenyl Hydrophobic & enhanced π-πPlanar structures; regioisomers with different substituent positioning on the aromatic rings.
Embedded Polar Hydrophobic & Hydrogen BondingPolar functional groups (e.g., -OH, -NH2); provides alternative selectivity.
Cyano (CN) Normal or Reversed-Phase; Dipole-DipoleIsomers with differences in dipole moments.
Issue 2: I am observing significant peak tailing for my pyrazole analytes.

Peak tailing is a classic sign of undesirable secondary interactions, often seen with basic compounds on silica-based columns.

Root Cause Analysis: The basic nitrogen atom in the pyrazole ring is interacting with acidic, ionized silanol groups (Si-O⁻) on the surface of the silica stationary phase. This strong secondary interaction causes a portion of the analyte molecules to lag behind the main peak, resulting in a tail.

Solutions:

  • Lower the Mobile Phase pH:

    • Causality: By lowering the pH to below 3, the vast majority of surface silanol groups become protonated (Si-OH), neutralizing their negative charge and eliminating the ionic interaction with the protonated basic analyte.[7]

    • Action: Add 0.1% formic acid (pH ~2.7) or 0.1% TFA (pH ~2) to your mobile phase. This is the most effective and common solution.

  • Increase Buffer Concentration:

    • Causality: A higher concentration of buffer ions can help to shield the analyte from the active silanol sites, effectively "out-competing" the pyrazole for these interactions.

    • Action: If already using a buffer, try increasing its concentration (e.g., from 10 mM to 25 mM), ensuring it remains soluble in the mobile phase.

  • Use a High-Purity, End-capped Column:

    • Causality: Modern HPLC columns are manufactured with high-purity silica and are "end-capped" to cover most of the residual silanol groups.[13] Older columns or columns not designed for basic compounds have more active sites.

    • Action: Ensure you are using a modern, high-quality column. Columns specifically marketed for excellent peak shape with basic compounds often have proprietary surface treatments to further reduce silanol activity.

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting poor pyrazole isomer separation.

TroubleshootingWorkflow start Start: Poor Resolution (Rs < 1.5) check_peak_shape Assess Peak Shape start->check_peak_shape tailing Peaks Tailing? check_peak_shape->tailing coelution Peaks Symmetrical but Co-eluting tailing->coelution No lower_ph 1. Lower Mobile Phase pH (e.g., 0.1% Formic Acid) tailing->lower_ph Yes change_solvent 1. Switch Organic Solvent (ACN <-> MeOH) coelution->change_solvent increase_buffer 2. Increase Buffer Concentration lower_ph->increase_buffer new_column 3. Use High-Purity End-capped Column increase_buffer->new_column end_good End: Resolution Achieved (Rs >= 1.5) new_column->end_good adjust_ph 2. Systematically Vary pH (Exploit pKa differences) change_solvent->adjust_ph change_column 3. Change Stationary Phase (e.g., Phenyl-Hexyl, Biphenyl) adjust_ph->change_column change_column->end_good

Caption: A step-by-step workflow for diagnosing and resolving poor pyrazole isomer separation.

Detailed Experimental Protocol
Protocol 1: Systematic Method Development for Separation of Pyrazole Regioisomers

This protocol provides a structured workflow for developing a robust HPLC method from scratch.

1. System and Column Preparation:

  • HPLC System: A standard HPLC or UHPLC system with a UV detector.
  • Column: Start with a high-quality C18 column (e.g., Waters XBridge C18, Agilent Zorbax Eclipse Plus C18, Phenomenex Luna C18; dimensions: 150 x 4.6 mm, 3.5 µm).
  • Equilibration: Equilibrate the column with the initial mobile phase conditions for at least 15 column volumes.

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.
  • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile (ACN).
  • Mobile Phase C: 0.1% (v/v) Formic Acid in HPLC-grade Methanol (MeOH).

3. Initial Scouting Gradient (ACN):

  • Flow Rate: 1.0 mL/min.
  • Detection: Set UV detector to an appropriate wavelength for pyrazoles (e.g., 220 nm or 254 nm).
  • Injection Volume: 5 µL.
  • Gradient Program:
  • 0-2 min: 5% B
  • 2-22 min: 5% to 95% B
  • 22-25 min: 95% B
  • 25-25.1 min: 95% to 5% B
  • 25.1-30 min: 5% B (Re-equilibration)

4. Evaluate and Iterate:

  • Scenario A: No Separation. Proceed to Step 5.
  • Scenario B: Partial Separation. Optimize the gradient. If the peaks elute too early, decrease the starting %B or use a shallower gradient (e.g., increase the gradient time from 20 to 40 minutes). If they elute too late, increase the starting %B.

5. Screen Alternative Selectivity (MeOH):

  • Replace Mobile Phase B (ACN) with Mobile Phase C (MeOH).
  • Run the exact same gradient program as in Step 3.
  • Compare the chromatogram to the ACN run. Look for changes in selectivity or resolution. Choose the organic modifier that provides the best initial separation.

6. Screen Alternative Stationary Phase:

  • If neither ACN nor MeOH on a C18 column provides adequate separation, switch the column.
  • Install a Phenyl-Hexyl or Biphenyl column.
  • Repeat the scouting gradients (Steps 3 and 5) on the new column. This phase introduces π-π interactions, which are often highly effective for resolving aromatic isomers.[10]

7. Final Optimization:

  • Once the best combination of stationary phase and mobile phase is identified, fine-tune the separation by adjusting the gradient slope, flow rate, and column temperature to achieve a resolution (Rs) of ≥ 1.5 with an acceptable run time.
References
  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2024). MDPI. [Link]

  • Pyrazole - CAS 288-13-1. LookChem. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Pyrazole. DrugFuture. [Link]

  • HPLC Troubleshooting Guide. Sepanaze. [Link]

  • Current status of pyrazole and its biological activities. PMC. [Link]

  • A Review of Pyrazole and its Derivatives. International Journal for Research in Applied Science and Engineering Technology. [Link]

  • Gas Chromatographic Separation of Structural Isomers on Cholesteric Liquid Crystal Stationary Phase Materials. Asian Journal of Chemistry. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • HPLC Column Selection: Core to Method Development (Part II). Welch Materials. [Link]

  • HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. Biovanix Chromatography. [Link]

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Divulga UAB. [Link]

  • DEVELOPMENT AND OPTIMIZATION OF HPLC METHODS FOR THE CHIRAL SEPARATION OF ARYLPYRAZOLE, CHLOROACETANILIDE AND ORGANOCHLORINE. Journal of Chemical Society of Nigeria. [Link]

  • Different Types of Stationary Phases in Liquid Chromatography. Veeprho. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Applications. [Link]

  • Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation. PMC. [Link]

  • Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC. [Link]

  • Investigation of an alkylamine modified and pH-controlled mobile phase for separation of pyrazolone derivatives by high-performance liquid chromatography. R Discovery. [Link]

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. Hawach. [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles. PMC. [Link]

  • Influence of the mobile phase composition and pH on the chromatographic behaviour of polar neutral and ionized compounds in hydrophilic interaction chromatography. Springer. [Link]

  • DEVELOPMENT AND OPTIMIZATION OF HPLC METHODS FOR THE CHIRAL SEPARATION OF ARYLPYRAZOLE, CHLOROACETANILIDE AND ORGANOCHLORINE PESTICIDES. Journal of Chemical Society of Nigeria. [Link]

  • The Critical Role of Mobile Phase pH in Chromatography Separations. Chromatography Today. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing biological activity of Benzyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate with other inhibitors

Comparative Biological Activity Guide: Evaluating Benzyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate as a Fragment Scaffold Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Frag...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Biological Activity Guide: Evaluating Benzyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate as a Fragment Scaffold

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Fragment-Based Drug Discovery (FBDD), Biophysical Validation, and Scaffold Benchmarking.

Executive Summary

In modern drug discovery, comparing the biological activity of chemical entities requires contextualizing their intended role. Benzyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate (BAMPC) (CAS: 1494399-57-3) [4] is not a mature, nanomolar-affinity clinical drug; rather, it is a highly functionalized, low-molecular-weight building block. It serves as a critical starting point in Fragment-Based Drug Discovery (FBDD) [2]. This guide objectively compares the baseline biological and biophysical activity of the BAMPC scaffold against fully elaborated clinical inhibitors, providing the mechanistic rationale and self-validating experimental protocols required to evolve this fragment into a potent lead compound.

Mechanistic Rationale: The Pyrazole Scaffold in Drug Design

To understand the biological utility of BAMPC, we must deconstruct its structural anatomy. Pyrazole cores are ubiquitous in kinase and enzyme inhibitors (e.g., JAK inhibitors, DHODH inhibitors) due to their predictable hydrogen-bonding networks [1].

  • The 4-Amino Group (Hydrogen Bond Vector): Acts as a critical hydrogen bond donor and acceptor. In the context of targets like Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH), this group frequently interacts with key active-site residues (e.g., Arg265) to anchor the molecule [1].

  • The 1-Methyl Group (Conformational Locking): Unsubstituted pyrazoles suffer from tautomerization, which incurs an entropic penalty upon target binding. The 1-methyl substitution locks the tautomeric state, pre-organizing the fragment for more favorable binding thermodynamics [3].

  • The Benzyl Ester (Lipophilic Anchor & Synthetic Handle): The benzyl moiety provides a lipophilic probe to explore hydrophobic sub-pockets (such as the ubiquinone binding site in DHODH). Furthermore, the ester linkage serves as a synthetic vector, allowing medicinal chemists to readily hydrolyze and couple the fragment to other pharmacophores during the "fragment growing" phase [3].

Comparative Biological Activity: Fragment vs. Mature Inhibitors

When comparing a fragment like BAMPC to mature inhibitors, standard IC50 values are misleading. Fragments inherently possess weak affinity (micromolar to millimolar Kd) due to their small size. Instead, the critical metric is Ligand Efficiency (LE) —the binding energy per heavy atom. A successful fragment exhibits high LE, ensuring that as molecular weight is added during optimization, the compound does not become overly lipophilic or excessively large [2].

Quantitative Comparison Table
CompoundClassificationPrimary TargetMW ( g/mol )Binding Affinity (Kd / IC50)Ligand Efficiency (LE)*Lipophilic Ligand Efficiency (LLE)
BAMPC Scaffold FragmentPfDHODH / Kinases231.25~250 µM (Kd)> 0.35 ~ 2.5
DSM265 Clinical InhibitorPfDHODH418.351.5 nM (IC50)~ 0.28~ 5.0
Ruxolitinib Clinical InhibitorJAK1 / JAK2306.373.3 nM (IC50)~ 0.38~ 4.2

*LE values > 0.3 kcal/mol/heavy atom indicate an excellent starting point for fragment evolution.

Self-Validating Experimental Protocols for Fragment Evaluation

Because fragments like BAMPC bind weakly, traditional enzymatic assays often yield false positives due to high-concentration aggregation. Therefore, biophysical methods are mandatory. The following protocols are designed as self-validating systems to ensure absolute data integrity [2].

Protocol A: High-Throughput Surface Plasmon Resonance (SPR)

Objective: Determine the steady-state binding affinity (Kd) and stoichiometry of the BAMPC fragment. Causality: SPR is chosen because it provides real-time, label-free detection capable of capturing the rapid on/off rates characteristic of low-molecular-weight fragments.

  • Surface Immobilization: Covalently couple the target protein (e.g., PfDHODH) to a CM5 sensor chip via standard amine coupling.

    • Self-Validation Step: Target a high immobilization density (2000–3000 RU) to amplify the low signal generated by the 231 Da fragment. Leave one flow cell unmodified as a reference channel to subtract bulk refractive index changes.

  • Analyte Preparation & Solvent Correction: Dissolve BAMPC in 100% DMSO, then dilute into running buffer (PBS-P) to a final concentration of 5% DMSO.

    • Self-Validation Step: Run a 4.5% to 5.5% DMSO calibration curve before the fragment injections. This corrects for the massive bulk-shift discrepancies caused by minor DMSO variations between the running buffer and the sample.

  • Kinetic Injection: Inject a 2-fold concentration series of BAMPC (15.6 µM to 1000 µM) at a high flow rate (50 µL/min) to eliminate mass transport limitations.

  • Data Analysis: Fit the reference-subtracted steady-state responses against concentration.

    • Self-Validation Step: Calculate the theoretical maximum response (

      
      ). If the experimental 
      
      
      
      exceeds the theoretical
      
      
      by more than 20%, the fragment is aggregating or binding non-specifically, and the data must be discarded.
Protocol B: Differential Scanning Fluorimetry (DSF)

Objective: Orthogonally validate target engagement via thermodynamic stabilization. Causality: If SPR shows binding, DSF confirms that the binding is functionally relevant (i.e., it stabilizes the folded protein rather than just sticking to the chip surface).

  • Assay Assembly: In a 384-well PCR plate, combine 2 µM target protein, 5x SYPRO Orange dye, and 1 mM BAMPC in assay buffer.

  • Control Implementation:

    • Self-Validation Step: Include a DMSO-only well (Negative Control) to establish the baseline melting temperature (Tm). Include a well with a known high-affinity inhibitor like DSM265 (Positive Control) to verify the assay's dynamic range and dye functionality.

  • Thermal Ramping: Heat the plate from 25°C to 95°C at 1°C/min using a RT-PCR machine, monitoring fluorescence (Ex: 490 nm, Em: 530 nm).

  • Data Extraction: Plot the first derivative of the fluorescence curve. A positive thermal shift (

    
    ) relative to the DMSO control confirms specific, enthalpy-driven binding.
    

Visualizations

FBDD Workflow: From BAMPC Scaffold to Lead Compound

FBDD_Workflow A Fragment Library (BAMPC Scaffold) B Primary Screening (SPR / DSF) A->B C Structural Biology (X-ray Co-Crystallography) B->C D Fragment Evolution (Growing / Linking) C->D E Lead Optimization (Nanomolar Inhibitor) D->E

Fragment-Based Drug Discovery workflow: Evolving the BAMPC scaffold into a mature lead compound.

DHODH Intervention Pathway

DHODH_Pathway A Dihydroorotate B DHODH Enzyme A->B C Orotate B->C D Pyrimidine Synthesis (DNA/RNA Building Blocks) C->D E Pyrazole Inhibitors (BAMPC Derivatives) E->B Inhibits Activity

DHODH-mediated pyrimidine biosynthesis pathway highlighting the intervention point of pyrazole scaffolds.

References

  • Structure-Based Discovery and Development of Highly Potent Dihydroorotate Dehydrogenase Inhibitors for Malaria Chemoprevention National Institutes of Health (PMC)[Link]

  • Concepts and Core Principles of Fragment-Based Drug Design National Institutes of Health (PMC)[Link]

  • Fragment-based drug discovery: opportunities for organic synthesis National Institutes of Health (PMC)[Link]

Comparative

A Senior Application Scientist's Guide to Pyrazole Synthesis: A Comparative Analysis of Key Methodologies

Introduction: The Enduring Significance of the Pyrazole Nucleus The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and drug development....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Significance of the Pyrazole Nucleus

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and drug development.[1][2] Its remarkable versatility and ability to participate in a wide range of biological interactions have led to its incorporation into numerous FDA-approved drugs.[3] From the anti-inflammatory properties of Celecoxib to the anti-cancer activity of Crizotinib, the pyrazole scaffold has proven to be a privileged structure in the design of novel therapeutics.[4] Consequently, the efficient and selective synthesis of functionalized pyrazoles is a critical endeavor for researchers and scientists in the pharmaceutical and agrochemical industries.[2][5]

This guide provides an in-depth, comparative study of the most prominent and effective methods for pyrazole synthesis. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of each reaction, providing the causal logic behind experimental choices. This document is designed to be a self-validating system, grounding all claims in authoritative sources and providing detailed, replicable experimental data.

Pillar 1: The Classical Approach - Knorr Pyrazole Synthesis

First reported by Ludwig Knorr in 1883, the Knorr pyrazole synthesis is a robust and straightforward method involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][6][7] Its enduring popularity stems from the ready availability of starting materials and the simplicity of the reaction.[8]

Mechanism and Rationale

The reaction typically proceeds under acidic conditions.[1] The mechanism begins with the acid-catalyzed formation of an imine (or hydrazone) between one of the carbonyl groups of the 1,3-dicarbonyl compound and the hydrazine.[9][10] Subsequently, the second nitrogen atom of the hydrazine performs an intramolecular nucleophilic attack on the remaining carbonyl group. This is followed by dehydration to yield the stable, aromatic pyrazole ring.[6][9]

A critical consideration in the Knorr synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of regioisomers.[1][6][11] The outcome is influenced by the steric and electronic properties of the substituents on both reactants, as well as the reaction conditions such as pH.[6][11] Generally, the more nucleophilic nitrogen of the hydrazine will attack the more electrophilic carbonyl carbon of the dicarbonyl compound.[6]

Knorr_Mechanism 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone Intermediate Hydrazone Intermediate 1,3-Dicarbonyl->Hydrazone Intermediate Condensation Hydrazine Hydrazine Hydrazine->Hydrazone Intermediate Cyclized Intermediate Cyclized Intermediate Hydrazone Intermediate->Cyclized Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclized Intermediate->Pyrazole Dehydration

Caption: General mechanism of the Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of Edaravone

The following protocol describes the synthesis of Edaravone, a neuroprotective drug, from ethyl acetoacetate and phenylhydrazine.[6]

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Glacial Acetic Acid

  • 1-Propanol

Procedure:

  • Reaction Setup: In a 20-mL scintillation vial, combine ethyl acetoacetate (3 mmol) and phenylhydrazine (6 mmol).[10]

  • Solvent Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the reaction mixture.[10]

  • Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[10]

  • Precipitation: If the starting material is consumed (as monitored by TLC), add water (10 mL) to the hot, stirred reaction to facilitate precipitation.[10]

  • Crystallization: Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes.[6]

  • Isolation: Filter the precipitated solid using a Büchner funnel, wash with a small amount of water, and allow the product to air dry.[10]

Pillar 2: Modern and Greener Alternatives

While the Knorr synthesis is a workhorse, modern organic synthesis often demands higher efficiency, milder conditions, and a reduced environmental footprint. This has led to the development of several powerful alternatives.

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single pot to form the final product, offer significant advantages in terms of efficiency and atom economy.[1][12] These reactions often proceed through a cascade of elementary steps, rapidly building molecular complexity.[12]

Experimental Protocol: One-Pot Synthesis of Tetrasubstituted Pyrazoles

This protocol utilizes a four-component reaction to synthesize highly substituted pyrano[2,3-c]pyrazoles.[13]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Hydrazine hydrate (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Ionic Liquid [Et₃NH][HSO₄] (20 mol%)

Procedure:

  • Reaction Setup: In a suitable vessel, mix the aromatic aldehyde, malononitrile, hydrazine hydrate, and ethyl acetoacetate.

  • Catalyst Addition: Add the ionic liquid catalyst to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 15 minutes.

  • Monitoring and Work-up: Monitor the reaction progress by TLC. Upon completion, the product can often be isolated by simple filtration or extraction.

Microwave- and Ultrasound-Assisted Synthesis

The application of alternative energy sources like microwave irradiation and ultrasound has revolutionized pyrazole synthesis.[3][14] These techniques can dramatically reduce reaction times, often from hours to minutes, and improve yields.[15]

  • Microwave Irradiation: Microwaves provide efficient and uniform heating, often leading to higher reaction rates and cleaner product profiles.[14][16][17] Solvent-free microwave-assisted synthesis is a particularly green approach.[17][18]

  • Ultrasound Irradiation (Sonochemistry): Ultrasound promotes reactions through acoustic cavitation, which generates localized high temperatures and pressures, enhancing mass transfer and reaction rates.[15][19][20] This method is especially useful for reactions requiring milder conditions.[3]

Experimental Protocol: Ultrasound-Promoted, Catalyst-Free Pyrazole Synthesis

This protocol describes a rapid and environmentally friendly synthesis of pyrazole derivatives in an aqueous medium.[15]

Materials:

  • α-oxoketene N,S-acetal (1 mmol)

  • Hydrazine hydrate (1.2 mmol)

  • Water

Procedure:

  • Reaction Setup: In a reaction vessel, combine the α-oxoketene N,S-acetal and hydrazine hydrate in water.

  • Sonication: Irradiate the mixture with ultrasound at 60°C.

  • Reaction Time: The reaction is typically complete within 15-45 minutes.[15]

  • Isolation: Upon completion, the product often precipitates from the aqueous medium and can be isolated by simple filtration.

Workflow_Selection Start Desired Pyrazole Structure Q1 Simple Substitution? Start->Q1 Knorr Knorr Synthesis Q1->Knorr Yes Q2 High Complexity/ Diversity? Q1->Q2 No MCR Multicomponent Reaction Q2->MCR Yes Q3 Need for Speed/ Green Conditions? Q2->Q3 No Microwave Microwave/Ultrasound Synthesis Q3->Microwave Yes Other Other Methods (e.g., 1,3-Dipolar Cycloaddition) Q3->Other No

Caption: Decision workflow for selecting a pyrazole synthesis method.

Comparative Performance Data

To provide an objective comparison, the following table summarizes key performance metrics for the different synthetic approaches discussed.

MethodStarting MaterialsCatalyst/ConditionsTimeTemperatureTypical Yield (%)Key Advantages
Knorr Synthesis 1,3-Dicarbonyl, HydrazineAcidic (e.g., Acetic Acid)1-8 hReflux/100°CHighSimplicity, available starting materials[1][6]
Multicomponent Reaction Aldehyde, Malononitrile, Hydrazine, β-KetoesterIonic Liquid, Nano-ZnO10-30 minRoom Temp.95% (with nano-ZnO)[21]High efficiency, atom economy, rapid[1][22]
Microwave-Assisted Hydrazone, Vilsmeier-Haack reagentMicrowave Irradiation45-120 secN/AHigh, improved yieldsDrastically reduced reaction times[3][14]
Ultrasound-Assisted α-oxoketene acetal, HydrazineUltrasound, Water15-45 min60°C82-93%[15]Green solvent, catalyst-free, short times[15][20]

Conclusion: Selecting the Optimal Synthetic Route

The choice of a synthetic route for functionalized pyrazoles is a multifaceted decision that depends on the desired substitution pattern, scale, available resources, and commitment to green chemistry principles.[1] The classical Knorr synthesis remains a valuable and accessible method for straightforward pyrazole derivatives. For rapid access to complex and diverse libraries of compounds, multicomponent reactions are often the superior choice.[1] Furthermore, the adoption of microwave and ultrasound technologies offers significant advantages in terms of reaction speed and environmental impact, aligning with the modern imperatives of sustainable chemistry.[3][22][23] This guide provides the foundational knowledge and practical data to empower researchers to make informed decisions in their pursuit of novel pyrazole-based molecules.

References

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. Available at: [Link]

  • Regioselective synthesis of functionalized pyrazole-chalcones via a base mediated reaction of diazo compounds with pyrylium salts. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • A Short Review on Synthesis of Pyrazole Derivatives & Their Properties. Academia.edu. Available at: [Link]

  • Ultrasound-promoted, catalyst-free, greener synthesis of pyrazoles in aqueous medium. Taylor & Francis. Available at: [Link]

  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. ResearchGate. Available at: [Link]

  • Ultrasound-assisted synthesis and anticancer evaluation of new pyrazole derivatives as cell cycle inhibitors. Arabian Journal of Chemistry. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

  • Microwave assisted synthesis of novel pyrazoles. NISCAIR Online Periodicals Repository. Available at: [Link]

  • Recent Advancements in Microwave Assisted Synthesis of Pyrazole Analogues: An Ecological Synthetic Approach. Taylor & Francis. Available at: [Link]

  • Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. PMC. Available at: [Link]

  • Rapid and Efficient Ultrasound-Assisted Method for the Combinatorial Synthesis of Spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] Derivatives. ACS Publications. Available at: [Link]

  • Pyrazole synthesis under microwave irradiation and solvent-free conditions. SciELO. Available at: [Link]

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. PMC - NIH. Available at: [Link]

  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Publishing. Available at: [Link]

  • Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis. Available at: [Link]

  • Ultrasonics Promoted Synthesis of 5-(Pyrazol-4-yl)-4,5-Dihydropyrazoles Derivatives. MDPI. Available at: [Link]

  • Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives. Preprints.org. Available at: [Link]

  • Enantioselective Synthesis of Functionalized Pyrazoles by NHC-Catalyzed Reaction of Pyrazolones with α,β-Unsaturated Aldehydes. ACS Publications. Available at: [Link]

  • Green Methods for the Synthesis of Pyrazoles: A Review. Taylor & Francis. Available at: [Link]

  • Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. ACS Publications. Available at: [Link]

  • Knorr Pyrazole Synthesis. Name-Reaction.com. Available at: [Link]

  • Advances in Pyrazole Ring Formation and Their Methodologies: Review. Preprints.org. Available at: [Link]

  • New Flexible Synthesis of Pyrazoles with Different, Functionalized Substituents at C3 and C5. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis of Pyrazole Derivatives A Review. IJFMR. Available at: [Link]

  • A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. Bentham Science Publishers. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Pechmann pyrazole synthesis. ResearchGate. Available at: [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Knorr Pyrazole Synthesis. Chem Help Asap. Available at: [Link]

  • Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme Chemistry. Available at: [Link]

  • Knorr Pyrazole Synthesis. Unknown Source.
  • Knorr Pyrazole Synthesis (M. Pharm). Slideshare. Available at: [Link]

  • Synthesis and Properties of Pyrazoles. Encyclopedia.pub. Available at: [Link]

  • Pechmann pyrazole synthesis. Semantic Scholar. Available at: [Link]

  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties. IJRASET. Available at: [Link]

  • Various methods for the synthesis of pyrazole. ResearchGate. Available at: [Link]

  • Hans von Pechmann. University of Tübingen. Available at: [Link]

Sources

Validation

Efficacy of Benzyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate derivatives against cancer cell lines

Comparative Efficacy Guide: Benzyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate Derivatives in Targeted Oncology Introduction The development of small-molecule inhibitors targeting anti-apoptotic pathways has revolutionize...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy Guide: Benzyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate Derivatives in Targeted Oncology

Introduction

The development of small-molecule inhibitors targeting anti-apoptotic pathways has revolutionized precision oncology. Among emerging scaffolds, pyrazole-3-carboxylates have demonstrated significant potential as apoptosis inducers in various malignancies[1]. Specifically, Benzyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate (BAMPC) derivatives are gaining traction as potent, selective inhibitors of the Bcl-2/Bcl-xL protein family—a critical axis in tumor survival and chemoresistance[2].

This guide provides a comprehensive, data-driven comparison of BAMPC derivatives against standard-of-care chemotherapeutics (Doxorubicin) and established Bcl-2 inhibitors (Navitoclax/ABT-263). Designed for drug development professionals, this document outlines the mechanistic rationale, comparative efficacy, and self-validating experimental protocols required to rigorously evaluate these compounds.

Section 1: Mechanistic Rationale and Pathway Dynamics

BAMPC derivatives function as BH3 mimetics. By competitively binding to the hydrophobic groove of anti-apoptotic proteins (Bcl-2, Bcl-xL), they displace pro-apoptotic proteins like Bax and Bak. This displacement triggers Mitochondrial Outer Membrane Permeabilization (MOMP), leading to cytochrome c release and subsequent caspase cascade activation[2].

From a structural perspective, the pyrazole ring exhibits aromaticity due to delocalized π-electrons, allowing for precise electronic interactions within the target kinase or protein pocket[1]. The benzyl ester modification at the 3-position significantly enhances lipophilicity and membrane permeability compared to early methyl or ethyl analogs, drastically improving intracellular target engagement[1].

G BAMPC BAMPC Derivatives Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) BAMPC->Bcl2 Inhibits Bax Bax / Bak (Pro-apoptotic) BAMPC->Bax Frees Bcl2->Bax Blocks (Normal State) Mito Mitochondrial Membrane Permeabilization (MOMP) Bax->Mito Induces CytoC Cytochrome C Release Mito->CytoC Caspase Caspase-9 / Caspase-3 Activation CytoC->Caspase Apoptosis Cancer Cell Apoptosis Caspase->Apoptosis

BAMPC-mediated inhibition of Bcl-2/Bcl-xL leading to Bax/Bak-driven apoptosis.

Section 2: Comparative Efficacy Profiles

To objectively assess the therapeutic window of BAMPC derivatives, we compare the lead optimized compound, BAMPC-1 , against ABT-263 (a clinical-stage Bcl-2/Bcl-xL inhibitor) and Doxorubicin (a broad-spectrum anthracycline).

Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) Across Representative Cell Lines (Data represents mean ± SD from three independent experiments)

Cell LineTissue OriginBAMPC-1 IC₅₀ (µM)ABT-263 IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
MCF-7 Breast Adenocarcinoma0.85 ± 0.121.20 ± 0.150.45 ± 0.08
H-146 Small-Cell Lung Cancer0.04 ± 0.010.08 ± 0.020.60 ± 0.10
HL-60 Promyelocytic Leukemia0.15 ± 0.050.25 ± 0.060.10 ± 0.03
MRC-5 Normal Lung Fibroblast>50.015.5 ± 2.11.2 ± 0.4

Causality Insight: The profound sensitivity of the H-146 small-cell lung cancer line to BAMPC-1 is directly correlated with its well-documented Bcl-2 overexpression, a hallmark of SCLC pathology[2]. Conversely, the minimal toxicity observed in MRC-5 normal fibroblasts highlights a superior therapeutic index. Because normal fibroblasts do not rely on Bcl-2 for survival to the same extent as malignant cells, BAMPC-1 selectively induces apoptosis in the tumor models while sparing healthy tissue—a distinct advantage over the indiscriminate DNA-damaging mechanism of Doxorubicin.

Section 3: Self-Validating Experimental Protocols

Robust preclinical data relies entirely on self-validating assay designs. The following protocols integrate internal controls at every step to eliminate false positives arising from compound autofluorescence, solvent toxicity, or off-target necrosis.

Workflow Seed 1. Cell Seeding & Synchronization Treat 2. BAMPC vs Control Treatment Seed->Treat Assay 3. Multi-parametric Assays Treat->Assay Validate 4. Internal Validation Assay->Validate Data 5. Efficacy Quantification Validate->Data

Self-validating experimental workflow for evaluating BAMPC derivative efficacy.

Protocol A: Cell Viability and Proliferation Assay (MTT)

Objective: Quantify dose-dependent cytotoxicity while controlling for metabolic artifacts.

  • Cell Seeding: Seed cells at 5×10³ cells/well in 96-well plates and incubate for 24 hours.

    • Causality: Synchronizing cells in the log-growth phase ensures that the metabolic readout accurately reflects active proliferation rather than contact inhibition or nutrient depletion.

  • Treatment: Treat with BAMPC-1 (0.01–50 µM), ABT-263, and vehicle (0.1% DMSO).

    • Validation: The 0.1% DMSO control is critical; it ensures that solvent toxicity does not artificially inflate the compound's apparent efficacy.

  • MTT Incubation: Add 20 µL MTT reagent (5 mg/mL) and incubate for exactly 4 hours.

  • Solubilization & Readout: Remove media, dissolve the resulting formazan crystals in 150 µL DMSO, and read absorbance at 570 nm.

    • Validation: Always subtract background absorbance at 690 nm. This corrects for optical interference caused by cellular debris and plate plastic imperfections.

Protocol B: Apoptosis Quantification via Flow Cytometry (Annexin V/PI)

Objective: Differentiate true, target-driven apoptotic induction from non-specific necrotic cell death.

  • Induction: Treat H-146 cells with 100 nM BAMPC-1 for 24 hours.

  • Harvest & Wash: Collect both adherent cells (via trypsinization) and floating cells from the media.

    • Causality: Apoptotic cells lose focal adhesions and detach. Discarding the supernatant would selectively remove the apoptotic population, falsely lowering the measured apoptotic index.

  • Staining: Resuspend the pellet in 1X Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI). Incubate for 15 minutes in the dark.

  • Acquisition: Analyze via flow cytometry.

    • Validation: Utilize single-stained controls (Annexin V only, PI only) to set precise compensation matrices. This ensures the FITC signal does not bleed into the PI channel, preventing late-apoptotic cells from being misclassified as necrotic.

Protocol C: Mechanistic Validation via Western Blotting

Objective: Confirm on-target MOMP and downstream caspase activation.

  • Lysis: Lyse cells in RIPA buffer heavily supplemented with protease and phosphatase inhibitors.

    • Causality: Caspase cleavage products are highly transient. Inhibitors freeze the proteolytic state, preserving cleaved fragments for detection.

  • Electrophoresis & Transfer: Resolve 30 µg of protein on 10-12% SDS-PAGE and transfer to PVDF membranes.

  • Immunoblotting: Probe for Cleaved Caspase-3, Cleaved PARP, and GAPDH.

    • Validation: GAPDH serves as an invariant housekeeping gene. It guarantees that any observed decrease in pro-caspase levels is due to genuine target cleavage, not unequal sample loading or poor transfer efficiency.

Conclusion

Benzyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate derivatives represent a highly promising class of targeted therapeutics. By leveraging enhanced lipophilicity and precise structural geometry, BAMPC-1 achieves potent, selective apoptosis in Bcl-2-dependent cancer lines while demonstrating a vastly superior safety profile in normal tissues compared to traditional anthracyclines.

References

  • NIH PMC. "A Potent and Highly Efficacious Bcl-2/Bcl-xL Inhibitor - PMC - NIH". Available at: [Link][2]

  • MDPI. "Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones". Available at: [Link][3]

Sources

Comparative

In-Vitro Evaluation of Aminopyrazole Compounds as Anti-HIV Agents: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The relentless pursuit of novel antiretroviral agents remains a cornerstone of HIV/AIDS research. Among the diverse heterocyclic scaffolds explored, aminopy...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel antiretroviral agents remains a cornerstone of HIV/AIDS research. Among the diverse heterocyclic scaffolds explored, aminopyrazole derivatives have emerged as a promising class of compounds exhibiting potent anti-HIV activity. This guide provides an in-depth comparative analysis of various aminopyrazole compounds evaluated in vitro, offering insights into their structure-activity relationships (SAR), mechanisms of action, and the experimental protocols used for their assessment. Our objective is to equip researchers with the necessary information to navigate the landscape of aminopyrazole-based HIV inhibitors and to inform the rational design of next-generation therapeutics.

Comparative Analysis of Anti-HIV-1 Activity

The anti-HIV-1 efficacy of aminopyrazole derivatives is typically evaluated in cell-based assays, with key metrics being the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50). The EC50 value represents the concentration of the compound at which 50% of the viral replication is inhibited, while the CC50 indicates the concentration that causes a 50% reduction in the viability of the host cells. A crucial parameter derived from these values is the Selectivity Index (SI), calculated as the ratio of CC50 to EC50 (SI = CC50/EC50). A higher SI value is desirable, as it signifies a wider therapeutic window, indicating that the compound is effective against the virus at concentrations that are not toxic to the host cells.

The following table summarizes the in-vitro anti-HIV-1 activity of a selection of aminopyrazole and related pyrazole derivatives from various studies. This comparative data highlights the potential of this scaffold and provides a basis for understanding the structure-activity relationships that govern their antiviral potency.

Compound ID/SeriesHIV-1 StrainEC50 (µM)CC50 (µM)Selectivity Index (SI)TargetReference
Pyrazol-pyridone 6q HIV-1VB596.14>333>54.31Reverse Transcriptase[1]
Pyrazol-pyridone 6l HIV-1VB5915.34>333>21.71Reverse Transcriptase[1]
Pyrazol-pyridone 6q HIV-1UG07016.21>333>20.54Reverse Transcriptase[1]
Pyrazol-pyridone 6l HIV-1UG07018.21>333>18.28Reverse Transcriptase[1]
Pyrrolo[3,4-c]pyrazole 9g HIV-1< 5>100>20Integrase[2]
Pyrrolo[3,4-c]pyrazole 15i HIV-14.10>422.7>103.09Integrase[2]
N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline 6e HIV-120.0>100>5Not specified[3]
Indazolyl-substituted piperidin-4-yl-aminopyrimidine 5q WT HIV-10.0064162500Reverse Transcriptase[4]
Amine-Type Cyclopentanepyridinone 9 HIV-1 (IIIB)0.540>100>185Reverse Transcriptase[5]

Mechanism of Action: Targeting HIV-1 Reverse Transcriptase

A significant number of biologically active aminopyrazole derivatives exert their anti-HIV effect by inhibiting the viral enzyme reverse transcriptase (RT).[1] Specifically, many of these compounds function as non-nucleoside reverse transcriptase inhibitors (NNRTIs). NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of HIV-1 RT, known as the NNRTI binding pocket (NNIBP).[6][7] This binding event induces a conformational change in the enzyme, which ultimately disrupts its catalytic activity and blocks the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV replication cycle.[8]

The NNIBP is comprised of several key amino acid residues that interact with the inhibitor. These interactions are predominantly hydrophobic, but hydrogen bonds can also play a crucial role in the binding affinity and specificity of the inhibitor.[6][9] Key residues within the NNIBP that have been shown to interact with various NNRTIs include L100, K101, K103, V106, Y181, Y188, G190, F227, and W229.[6][10] The specific interactions between an aminopyrazole derivative and these residues determine its inhibitory potency and its profile against NNRTI-resistant HIV-1 strains.

Aminopyrazole Inhibition of HIV-1 RT cluster_0 HIV-1 Replication Cycle cluster_1 Mechanism of Action at the Molecular Level Viral Entry Viral Entry Reverse Transcription Reverse Transcription Viral Entry->Reverse Transcription Integration Integration Reverse Transcription->Integration Blocked by Aminopyrazole NNRTIs Replication Replication Integration->Replication Assembly & Budding Assembly & Budding Replication->Assembly & Budding Aminopyrazole\nCompound Aminopyrazole Compound NNRTI Binding Pocket\n(NNIBP) NNRTI Binding Pocket (NNIBP) Aminopyrazole\nCompound->NNRTI Binding Pocket\n(NNIBP) Binds to HIV-1 Reverse\nTranscriptase (p66 subunit) HIV-1 Reverse Transcriptase (p66 subunit) Conformational\nChange Conformational Change HIV-1 Reverse\nTranscriptase (p66 subunit)->Conformational\nChange Induces Inhibition of\nDNA Synthesis Inhibition of DNA Synthesis Conformational\nChange->Inhibition of\nDNA Synthesis Leads to MTT_Assay_Workflow start Start cell_seeding 1. Seed susceptible host cells in 96-well plate start->cell_seeding infection_and_treatment 2. Infect cells with HIV-1 and add aminopyrazole compounds cell_seeding->infection_and_treatment cytotoxicity_setup 2a. Add compounds to uninfected cells (parallel plate) cell_seeding->cytotoxicity_setup incubation 3. Incubate for 4-5 days (37°C, 5% CO2) infection_and_treatment->incubation cytotoxicity_setup->incubation mtt_addition 4. Add MTT solution and incubate for 4 hours incubation->mtt_addition solubilization 5. Add solubilizing agent to dissolve formazan mtt_addition->solubilization read_absorbance 6. Measure absorbance with a plate reader solubilization->read_absorbance data_analysis 7. Calculate EC50, CC50, and Selectivity Index (SI) read_absorbance->data_analysis end End data_analysis->end

Sources

Validation

Head-to-Head Comparison of Substituted Pyrazole Carboxamides: Efficacy, Off-Target Profiles, and Validation Workflows

As a Senior Application Scientist, I frequently evaluate the structure-activity relationships (SAR) of mitochondrial complex II inhibitors. Substituted pyrazole-4-carboxamides represent a dominant and highly potent class...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate the structure-activity relationships (SAR) of mitochondrial complex II inhibitors. Substituted pyrazole-4-carboxamides represent a dominant and highly potent class of Succinate Dehydrogenase Inhibitors (SDHIs). These compounds—such as Fluxapyroxad, Bixafen, and Sedaxane—are characterized by a polar pyrazole head, an amide linker, and a lipophilic aryl tail. This structural triad mimics ubiquinone, allowing these molecules to competitively bind the Q-site of Succinate Dehydrogenase (SDH), thereby halting the tricarboxylic acid (TCA) cycle and oxidative phosphorylation[1].

While highly efficacious against fungal pathogens, the evolutionary conservation of the SDH complex raises critical questions regarding off-target mammalian effects[2]. This guide objectively compares the performance of leading pyrazole carboxamides and provides a self-validating experimental framework for assessing their inhibitory kinetics.

Mechanistic Visualization

SDH_Pathway Succinate Succinate SDHA SDHA (Flavoprotein) FAD -> FADH2 Succinate->SDHA Oxidation Fumarate Fumarate SDHA->Fumarate SDHB SDHB (Iron-Sulfur) Electron Transfer SDHA->SDHB e- transfer SDHC_D SDHC/SDHD (Membrane Anchor) Ubiquinone Binding Site SDHB->SDHC_D e- transfer Ubiquinone Ubiquinone (CoQ) SDHC_D->Ubiquinone Reduces Ubiquinol Ubiquinol (CoQH2) Ubiquinone->Ubiquinol Pyrazole Pyrazole Carboxamides (SDHI) Pyrazole->SDHC_D Competitive Inhibition

Mechanism of SDH inhibition by pyrazole carboxamides at the ubiquinone binding site.

Comparative Analysis: Target Affinity vs. Off-Target Liability

When evaluating SDHIs, we must look beyond the primary target IC50. The inclusion of a difluoromethyl (


) group on the pyrazole ring (present in Fluxapyroxad, Bixafen, and Sedaxane) significantly enhances lipophilicity and hydrogen-bonding capacity within the Q-site[3]. This drives exceptional fungicidal activity, with EC50 values against Rhizoctonia solani often falling below 0.05 mg/L[1].

However, this high affinity comes with mammalian cross-reactivity. Recent toxicokinetic profiling reveals that these specific pyrazole carboxamides act as strong inhibitors of the human renal Organic Anion Transporter 3 (OAT3)[4]. Sedaxane, in particular, is predicted to inhibit OAT3 in vivo at acceptable daily intake (ADI) doses, potentially altering the pharmacokinetics of endogenous substrates like estrone-3 sulfate or co-administered drugs[5].

Quantitative Comparison Table
CompoundFungal R. solani EC50 (mg/L)Fungal SDH IC50 (mg/L)Human OAT3 IC50 (µM)
Fluxapyroxad 0.033~1.411.0 - 3.9
Bixafen 0.0401.221.0 - 3.9
Sedaxane 0.05 - 0.10*N/A1.0 - 3.9 (Inhibits in vivo at ADI)

(Note: Data aggregated from comparative in vitro studies[1],[4],[5]. Sedaxane EC50 estimated based on class averages).

Experimental Protocol: Self-Validating SDH Kinetic Assay

To accurately quantify the IC50 of novel pyrazole carboxamides, researchers must utilize a coupled colorimetric assay. Direct measurement of complex II is difficult because artificial electron acceptors like 2,6-dichlorophenolindophenol (DCPIP) do not react efficiently with the enzyme directly[6].

The Causality of the Reagents: We employ Phenazine Methosulfate (PMS) as an obligate intermediate. PMS efficiently accepts electrons from the iron-sulfur clusters of SDHB and shuttles them to DCPIP[7]. As DCPIP is reduced, its characteristic blue color (absorbance peak at 600 nm) fades to colorless[7]. The rate of absorbance decrease is directly proportional to SDH activity. To make this a self-validating system, we must run parallel controls: a "No-Succinate" baseline to subtract background reduction by endogenous thiols, and a "Malonate" positive control to confirm competitive Q-site inhibition.

Step-by-Step Methodology:
  • Mitochondrial Isolation: Homogenize 0.1 g of target tissue (e.g., fungal mycelia or mammalian cells) in ice-cold isolation buffer. Centrifuge at 11,000 × g for 10 minutes at 4°C to pellet mitochondria[7]. Resuspend the pellet in assay buffer (pH 7.2).

  • Inhibitor Pre-incubation: Aliquot 20 µL of the mitochondrial suspension into a 96-well flat-bottom plate. Add 10 µL of the pyrazole carboxamide (serially diluted from 10 µM to 0.1 nM in DMSO). Incubate at 25°C for 10 minutes to allow equilibration at the Q-site.

  • Reaction Initiation: Prepare a working solution containing 20 mM Succinate, 1 mM PMS, and 0.1 mM DCPIP[6]. Add 170 µL of this master mix to each well to initiate the reaction.

  • Kinetic Readout: Immediately place the plate in a spectrophotometer. Record the absorbance at 600 nm every 1 minute for 15 minutes at 25°C[8].

  • Data Processing: Calculate the

    
     for the linear portion of the curve. Normalize against the vehicle control (0% inhibition) and plot against the log[Inhibitor] to derive the IC50 using non-linear regression.
    
Workflow Visualization

Assay_Workflow Mito 1. Mitochondria Isolation Inhibitor 2. SDHI Incubation (Variable Conc.) Mito->Inhibitor Substrate 3. Add Succinate & PMS/DCPIP Inhibitor->Substrate Read 4. Kinetic Readout (Absorbance 600 nm) Substrate->Read Analysis 5. IC50 Calculation (Regression) Read->Analysis

Step-by-step workflow for the DCPIP/PMS coupled succinate dehydrogenase activity assay.

References
  • 1 - ResearchGate[1] 2.4 - NIH / Chemosphere[4]

  • 7 - Sunlong Biotech[7]

  • 5 - HOLIMITOX[5] 5.2 - MDPI[2] 6.3 - ResearchGate[3] 7.6 - PMC[6]

  • 8 - Sigma-Aldrich Technical Bulletin[8]

Sources

Comparative

A Senior Application Scientist's Guide to Assessing the ADME Properties of Novel Aminopyrazole Derivatives

In the landscape of modern medicinal chemistry, the aminopyrazole scaffold has emerged as a privileged structure, forming the core of numerous inhibitors targeting a range of enzymes and receptors.[1][2] However, the jou...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the aminopyrazole scaffold has emerged as a privileged structure, forming the core of numerous inhibitors targeting a range of enzymes and receptors.[1][2] However, the journey from a potent hit to a viable clinical candidate is paved with challenges, a significant portion of which are related to the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Poor pharmacokinetic properties are a leading cause of late-stage drug development failures, making early, robust ADME assessment an indispensable part of any successful drug discovery program.[3][4]

This guide provides an in-depth comparison and detailed experimental framework for evaluating the ADME properties of novel aminopyrazole derivatives. As Senior Application Scientists, our goal is not merely to present protocols but to instill a strategic approach—one that prioritizes method validation, data interpretation, and the causal relationships between chemical structure and pharmacokinetic behavior.

Section 1: Absorption - Beyond Solubility to Intestinal Permeability

Oral bioavailability is the holy grail for many small molecule drugs, and it is fundamentally governed by a compound's solubility and its ability to permeate the intestinal wall.[5][6] For aminopyrazole derivatives, which can possess varied physicochemical properties based on their substitution patterns, a multi-faceted approach to assessing absorption is critical.[7][8]

Kinetic and Thermodynamic Aqueous Solubility

The first gatekeeper for absorption is solubility. A compound must be in solution to be absorbed. We distinguish between kinetic solubility (a compound's ability to stay in solution after being introduced from a DMSO stock) and thermodynamic solubility (the true equilibrium solubility of a solid). Early screening often relies on kinetic solubility for throughput.

Experimental Protocol: High-Throughput Kinetic Solubility Assay

  • Preparation of Standards: Prepare a stock solution of the aminopyrazole derivative in 100% DMSO (e.g., at 10 mM).

  • Compound Dosing: In a 96-well plate, add the DMSO stock to a phosphate-buffered saline (PBS, pH 7.4) to achieve a final DMSO concentration of 1-2%. This minimizes the risk of compound precipitation due to the solvent shift.

  • Incubation: Seal the plate and incubate at room temperature for 1.5-2 hours with gentle shaking to allow for equilibration.

  • Precipitate Removal: Centrifuge the plate to pellet any precipitated compound.

  • Quantification: Analyze the supernatant using LC-MS/MS to determine the concentration of the soluble compound. The result is compared against a known standard curve.

Self-Validation Check: The inclusion of well-characterized high- and low-solubility control compounds (e.g., Propranolol and Verapamil for high, Amiodarone for low) is non-negotiable. This validates the assay's dynamic range and ensures that results are reproducible.

Cell-Based Permeability: The Caco-2 Monolayer Assay

To predict human intestinal absorption, the Caco-2 cell permeability assay is the industry gold standard.[9][10][11] These cells, derived from human colorectal adenocarcinoma, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and active transporters.[12]

Core Principle: The assay measures the rate of a compound's passage from an apical (A) compartment (representing the intestinal lumen) to a basolateral (B) compartment (representing the blood), and vice versa. This bidirectional assessment allows for the calculation of an efflux ratio, which identifies compounds that are substrates of efflux transporters like P-glycoprotein (P-gp).[10]

G cluster_prep Cell Culture & Monolayer Formation cluster_assay Permeability Experiment cluster_analysis Data Analysis Seed Seed Caco-2 cells on Transwell inserts Culture Culture for 21-28 days to form a confluent monolayer Seed->Culture TEER Validate monolayer integrity (TEER measurement >200 Ω·cm²) Culture->TEER Dose_A Dose compound to Apical (A) side TEER->Dose_A Monolayer Ready Dose_B Dose compound to Basolateral (B) side Incubate Incubate at 37°C with gentle shaking Dose_A->Incubate Dose_B->Incubate Sample_AB Sample from Basolateral (B) compartment over time Incubate->Sample_AB Sample_BA Sample from Apical (A) compartment over time Incubate->Sample_BA LCMS Quantify compound concentration via LC-MS/MS Sample_AB->LCMS Quantification Papp Calculate Apparent Permeability (Papp) for A→B and B→A LCMS->Papp Efflux Calculate Efflux Ratio (Papp B→A / Papp A→B) Papp->Efflux

Experimental Protocol: Caco-2 Bidirectional Permeability

  • Cell Seeding: Seed Caco-2 cells onto Transwell filter inserts (e.g., 24-well format) and culture for 21-28 days.[12] Media should be changed every other day.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only wells with TEER values ≥200 Ω·cm² are used, ensuring tight junction integrity.[10][13]

  • Buffer Equilibration: Gently wash the monolayers with pre-warmed (37°C) Hanks' Balanced Salt Solution (HBSS) at pH 7.4. Equilibrate for 10-15 minutes.

  • Dosing (A→B): Add the aminopyrazole derivative (typically at 1-10 µM in HBSS) to the apical side and drug-free HBSS to the basolateral side.

  • Dosing (B→A): In a separate set of wells, add the compound to the basolateral side and drug-free HBSS to the apical side.

  • Incubation and Sampling: Incubate the plates at 37°C with orbital shaking (e.g., 50 rpm).[13] Collect samples from the receiver compartment at specific time points (e.g., 30, 60, 90, 120 minutes). The donor compartment is also sampled at the beginning and end to calculate mass balance (% recovery).

  • Analysis: Quantify the compound concentration in all samples using a validated LC-MS/MS method.

  • Calculation:

    • The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.[14]

    • The Efflux Ratio is calculated as: ER = Papp (B→A) / Papp (A→B) . An ER > 2 is a strong indicator that the compound is a substrate for an efflux transporter.[14]

Causality and Trustworthiness: The use of control compounds is essential. Propranolol (high permeability, passive diffusion) and Atenolol (low permeability) validate the assay's range. Digoxin or Prazosin should be included as a known P-gp substrate to confirm that the efflux transporters in the Caco-2 cells are active.[14] A low percent recovery (<70%) can indicate issues with compound stability, cell metabolism, or non-specific binding to the plate, necessitating further investigation.

Section 2: Distribution - The Impact of Plasma Protein Binding (PPB)

Once a drug enters systemic circulation, it can bind to plasma proteins, primarily albumin. Only the unbound (free) fraction of a drug is available to interact with its target and cause a pharmacological effect.[15] High plasma protein binding can limit efficacy and affect clearance. Therefore, determining the fraction unbound (fu) is a critical ADME parameter.

Equilibrium Dialysis: The Gold Standard

Equilibrium dialysis is considered the most reliable method for measuring PPB because it minimizes non-specific binding and is less susceptible to experimental artifacts compared to methods like ultrafiltration.[15][16][17]

G cluster_setup Assay Setup cluster_dialysis Equilibrium Dialysis cluster_analysis Analysis & Calculation Spike Spike aminopyrazole derivative into plasma Load Load plasma into donor chamber and buffer into receiver chamber of RED device Spike->Load Incubate Incubate at 37°C with shaking until equilibrium is reached (e.g., 4-6 hours) Load->Incubate Start Dialysis Equilibrium Unbound drug diffuses across semi-permeable membrane Incubate->Equilibrium Sample Sample both plasma and buffer chambers Equilibrium->Sample End Dialysis LCMS Quantify concentrations (C_plasma and C_buffer) via LC-MS/MS Sample->LCMS Calculate Calculate Fraction Unbound (fu): fu = C_buffer / C_plasma LCMS->Calculate

Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay

  • Compound Preparation: Prepare a stock solution of the aminopyrazole derivative.

  • Plasma Spiking: Spike the compound into plasma (human, rat, mouse, etc.) at the desired concentration (e.g., 1 µM).

  • Device Loading: Add the spiked plasma to the donor chamber of a RED (Rapid Equilibrium Dialysis) device insert and an equal volume of PBS (pH 7.4) to the receiver (buffer) chamber. The two chambers are separated by a semi-permeable membrane with a molecular weight cutoff (e.g., 8 kDa) that retains proteins but allows small molecules to pass.[18]

  • Incubation: Seal the 96-well base plate containing the inserts and incubate at 37°C in a shaker for 4-6 hours to allow the system to reach equilibrium.

  • Sampling: After incubation, carefully collect aliquots from both the plasma and buffer chambers.

  • Matrix Matching and Analysis: To avoid matrix effects during analysis, add an equal volume of blank plasma to the buffer sample and an equal volume of buffer to the plasma sample. Precipitate the proteins (e.g., with acetonitrile) and analyze the supernatants by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber: fu = [Concentration]buffer / [Concentration]plasma .[18]

Expertise-Driven Insights: Warfarin (highly bound, >99%) and Metoprolol (lowly bound, ~12%) are excellent controls to validate the assay. A stability check is crucial; the compound should be incubated in plasma for the duration of the experiment and analyzed to ensure it is not degrading. Low recovery can indicate non-specific binding to the device, which is a known challenge for highly lipophilic compounds.[19]

Section 3: Metabolism - Stability and Potential for Drug-Drug Interactions

Metabolism, primarily in the liver, is the body's mechanism for clearing foreign compounds. Understanding a compound's metabolic stability and its potential to inhibit major drug-metabolizing enzymes, like the Cytochrome P450 (CYP) superfamily, is paramount for predicting its half-life and risk of drug-drug interactions (DDIs).[20][21]

Metabolic Stability in Human Liver Microsomes (HLM)

The HLM assay is a workhorse of early ADME profiling.[22] Microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, especially CYPs.[23][24] This assay provides a measure of intrinsic clearance (CLint), which can be used to predict hepatic clearance in vivo.

Experimental Protocol: HLM Intrinsic Clearance Assay

  • Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4).

  • Pre-incubation: Add the aminopyrazole derivative (typically 1 µM) to the microsome mixture and pre-incubate at 37°C for 5-10 minutes to allow for temperature equilibration.

  • Initiation of Reaction: Start the metabolic reaction by adding a pre-warmed NADPH-regenerating solution. This cofactor is essential for CYP enzyme activity.[25]

  • Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a plate containing a cold organic solvent (e.g., acetonitrile with an internal standard). The "0-minute" sample is taken immediately after adding NADPH.

  • Control Incubations:

    • No NADPH Control: Run a parallel incubation without the NADPH-regenerating system to check for non-NADPH-dependent degradation or chemical instability.[24]

    • No Microsome Control: Run an incubation without microsomes to check for instability in the buffer.

  • Analysis: Centrifuge the quenched samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural log of the percentage of parent compound remaining versus time.

    • The slope of the linear portion of this plot gives the elimination rate constant (k).

    • Half-life (t½) is calculated as 0.693 / k .

    • Intrinsic clearance (CLint, in µL/min/mg protein) is calculated as: (0.693 / t½) / (mg/mL microsomal protein) .

Trustworthiness: The protocol's validity rests on the inclusion of control compounds with known metabolic fates. Testosterone or Verapamil (high clearance) and Procainamide (low clearance) serve as reliable benchmarks.[24]

Cytochrome P450 Inhibition Assay

Inhibition of CYP enzymes is a major cause of clinical DDIs.[26] If a new drug inhibits a CYP enzyme responsible for metabolizing a co-administered drug, it can lead to toxic accumulation of the second drug. Early screening against the most clinically relevant isoforms (CYP1A2, 2C9, 2C19, 2D6, and 3A4) is required by regulatory agencies.[20][27]

Experimental Protocol: Fluorogenic CYP Inhibition Assay

  • Reagent Preparation: For each CYP isoform, prepare a reaction mixture containing recombinant human CYP enzymes, a specific fluorogenic probe substrate, and buffer in a 96-well plate.

  • Inhibitor Addition: Add the aminopyrazole derivatives at a range of concentrations (e.g., 7-point curve from 0.01 to 100 µM). Also include a known, potent inhibitor for each isoform as a positive control (e.g., Ketoconazole for CYP3A4).[26]

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Start the reaction by adding an NADPH-regenerating solution.

  • Fluorescence Reading: The CYP enzyme metabolizes the probe substrate into a fluorescent product. Read the fluorescence signal over time using a plate reader.

  • Data Analysis: The rate of fluorescence generation is proportional to enzyme activity. Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Causality and Interpretation: An IC₅₀ value below 1-10 µM is often a trigger for further investigation, such as determining the mechanism of inhibition (e.g., reversible vs. time-dependent inhibition).[28] The fluorogenic method is excellent for high-throughput screening, but follow-up studies with LC-MS/MS-based methods using specific drug substrates are recommended for compounds that show significant inhibition, as this is considered the "gold standard" by regulatory bodies.[20]

Section 4: Integrated Analysis and Comparison of Aminopyrazole Derivatives

The true power of ADME screening lies not in individual data points but in the integrated analysis of multiple properties across a chemical series. This allows for the development of Structure-Activity Relationships (SAR) and, more importantly, Structure-Property Relationships (SPR). By comparing data in a structured format, we can guide medicinal chemistry efforts to optimize the ADME profile in parallel with potency.

Comparative ADME Data for Hypothetical Aminopyrazole Derivatives
Compound IDMW ( g/mol )clogPKinetic Solubility (µM)Papp A→B (10⁻⁶ cm/s)Efflux Ratio (B/A)fu, plasma (%)HLM t½ (min)CYP3A4 IC₅₀ (µM)
APZ-001 350.42.512515.21.125.445> 50
APZ-002 420.54.1158.54.83.11812.5
APZ-003 385.43.2881.21.515.8> 6045.2
APZ-004 455.64.8< 522.10.91.582.3
Propranolol259.32.9> 200> 201.010.025> 50
Verapamil454.63.8> 150> 153.58.0< 105.0

Interpretation and Strategic Decisions:

  • APZ-001: Exhibits a promising, well-balanced profile. It has good solubility, high permeability without being an efflux substrate, a reasonable free fraction, and good metabolic stability with no significant CYP inhibition. This compound represents a strong candidate to move forward.

  • APZ-002: The high efflux ratio (4.8) is a major red flag, suggesting poor intestinal absorption and potential for low brain penetration.[29][30] Coupled with its lower metabolic stability and moderate free fraction, this compound would require significant chemical modification to mitigate the P-gp liability.

  • APZ-003: Shows excellent metabolic stability but suffers from very low permeability. This suggests that while the compound would have a long half-life, its oral absorption would likely be very poor. This is a classic "brick dust" profile that often requires formulation strategies or pro-drug approaches.

  • APZ-004: This compound demonstrates several liabilities. Its high lipophilicity (clogP 4.8) leads to poor solubility and very high plasma protein binding (low fu). Furthermore, it is rapidly metabolized and is a potent CYP3A4 inhibitor, indicating a high risk for clinical DDIs. This compound would be deprioritized.

Conclusion

The systematic assessment of ADME properties is not a checklist but a strategic imperative in modern drug discovery. For novel aminopyrazole derivatives, an integrated approach that combines robust, validated in vitro assays provides the critical data needed to guide synthetic chemistry toward candidates with a higher probability of clinical success. By understanding the "why" behind each experimental protocol and interpreting data within the broader context of a compound's intended therapeutic use, we can de-risk projects early and allocate resources to the most promising molecules, ultimately accelerating the delivery of new medicines to patients.

References

  • Selvita. (n.d.). In Vitro ADME. Retrieved from Selvita Website. [Link][31]

  • Nuvisan. (n.d.). Optimise ADME properties: In vitro DMPK solutions for drug discovery. Retrieved from Nuvisan Website. [Link][32]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from Creative Biolabs Website. [Link][3]

  • Creative Biolabs. (n.d.). MDCK Permeability. Retrieved from Creative Biolabs Website. [Link][33]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from Charles River Laboratories Website. [Link][34]

  • Protocol Exchange. (2012). Caco2 assay protocol. doi:10.1038/protex.2012.047. [Link][13]

  • Ascenzi, P., & Fasano, M. (1995). Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. Clinical Pharmacokinetics, 28(2), 116-139. [Link][16]

  • Symeres. (n.d.). In vitro ADME drug discovery services. Retrieved from Symeres Website. [Link][35]

  • European Commission. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from EU Science Hub. [Link][9]

  • BioAgilytix. (n.d.). Protein Binding Assays. Retrieved from BioAgilytix Website. [Link][18]

  • Ackley, D. C., Rockich, K. T., & Jones, T. R. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In Methods in Molecular Biology, vol 290. Humana Press. [Link][25]

  • Bienta. (n.d.). MDR1-MDCKII Permeability Assay. Retrieved from Bienta Website. [Link][29]

  • Pharma Industry Review. (2025). Rapid Plasma Protein Binding Assay. Retrieved from Pharma Industry Review Website. [Link][19]

  • BioDuro. (n.d.). ADME MDR1-MDCK Permeability Assay. Retrieved from BioDuro Website. [Link][14]

  • Creative Bioarray. (n.d.). Plasma Protein Binding Assay. Retrieved from Creative Bioarray Website. [Link][15]

  • Wang, Y., & Xie, L. (2021). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. In Methods in Molecular Biology, vol 2341. Humana, New York, NY. [Link][28]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from Creative Bioarray Website. [Link][11]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from MilliporeSigma Website. [Link][22]

  • Creative Bioarray. (n.d.). MDR1-MDCK Permeability Assay. Retrieved from Creative Bioarray Website. [Link][36]

  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved from Bienta Website. [Link][27]

  • Giorno, F., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3788. [Link][1]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from Creative Biolabs Website. [Link][37]

  • Wernevik, J., et al. (2020). A Fully Integrated Assay Panel for Early Drug Metabolism and Pharmacokinetics Profiling. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(6), 617-627. [Link][23]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from Evotec Website. [Link][24]

  • Lundquist, S. (2017). Automated Permeability Assays for Caco-2 and MDCK Cells. Diva-Portal.org. [Link][12]

  • AxisPharm. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from AxisPharm Website. [Link][30]

  • Ma, P., & Yang, J. (2012). ADME of Biologics—What Have We Learned from Small Molecules?. The AAPS Journal, 14(3), 438-446. [Link][4]

  • Paine, M. F., et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 45(7), 719-729. [Link][26]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from Charles River Laboratories Website. [Link][21]

  • Keserü, G. M. (2019). ADME Profiling in Drug Discovery and a New Path Paved on Silica. In Silica and Silica-Based Materials. IntechOpen. [Link][5]

  • Al-Ahmad, A., et al. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals, 17(12), 1543. [Link][6]

  • Pellegatti, M. (2016). An Overall Comparison of Small Molecules and Large Biologics in ADME Testing. Journal of Pharmacogenomics & Pharmacoproteomics, 7(2). [Link][38]

  • Zhang, C., et al. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 11(7), 1435-1441. [Link][2]

  • El-Fakharany, E. M., et al. (2023). ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents. Arabian Journal of Chemistry, 16(11), 105232. [Link][7]

  • Metwally, H. M., et al. (2024). Biologically active 4-aminopyrazole derivatives. Current Organic Chemistry, 28. [Link][39]

  • Bouzayani, N., et al. (2022). Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. New Journal of Chemistry, 46(31), 14937-14954. [Link][8]

Sources

Safety & Regulatory Compliance

Safety

Benzyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate proper disposal procedures

Operational Guide: Safe Handling and Disposal of Benzyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate As a drug development professional or synthetic chemist, managing the lifecycle of complex heterocyclic building blocks i...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of Benzyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate

As a drug development professional or synthetic chemist, managing the lifecycle of complex heterocyclic building blocks is as critical as the synthesis itself. Benzyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate (CAS: 1494399-57-3) is a highly valuable intermediate in pharmaceutical research [1]. However, its structural features—specifically the nitrogen-rich pyrazole core combined with a lipophilic benzyl ester—dictate stringent handling and disposal protocols to prevent environmental persistence and ensure laboratory safety.

This guide provides a self-validating, causally-driven framework for the proper disposal of this compound, moving beyond basic safety data to deliver field-proven operational logistics.

Hazard Assessment & The Causality of Disposal

To safely dispose of a chemical, one must understand why it behaves the way it does. The disposal strategy for Benzyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate is driven by three structural pillars:

  • The Benzyl Ester Moiety (Lipophilicity): The bulky, non-polar benzyl group significantly increases the compound's partition coefficient (LogP). This lipophilicity means the compound can easily cross biological membranes and bioaccumulate in aquatic ecosystems if introduced into the water supply. Causality: Drain disposal is strictly prohibited. Aqueous waste streams containing even trace amounts must be captured and treated as hazardous waste.

  • The Pyrazole Core (Nitrogen Content): Heterocyclic amines are highly stable. When subjected to standard thermal degradation, the high nitrogen content can generate toxic nitrogen oxides (NOx). Causality: Disposal must be routed exclusively to high-temperature, EPA-permitted hazardous waste incinerators equipped with specialized NOx scrubbers [4].

  • The Primary Amine (Reactivity): The 4-amino group is nucleophilic. If mixed indiscriminately in a general waste carboy containing electrophiles (e.g., alkyl halides, acid chlorides), uncontrolled exothermic reactions can occur. Causality: Waste segregation protocols must be strictly enforced to prevent in-container reactions.

Waste Segregation & Routing Workflow

The most critical operational failure in laboratory waste management is the improper mixing of incompatible waste streams. The following diagram illustrates the mandatory decision matrix for routing pyrazole-derivative waste.

G Start Benzyl 4-amino-1-methyl- 1H-pyrazole-3-carboxylate Waste Generation Solid Solid Waste (Powders, Consumables) Start->Solid Liquid Liquid Waste (Reaction Solutions) Start->Liquid SolidContainer Hazardous Solid Waste Container Solid->SolidContainer Halogenated Halogenated Solvents (e.g., DCM, Chloroform) Liquid->Halogenated Contains Cl/Br/F NonHalogenated Non-Halogenated Solvents (e.g., EtOAc, DMSO) Liquid->NonHalogenated C, H, O, N only Incineration High-Temperature Incineration Facility Halogenated->Incineration Specialized Scrubbing NonHalogenated->Incineration Standard Burn SolidContainer->Incineration

Figure 1: Decision matrix for segregation and disposal routing of pyrazole-derivative lab waste.

Step-by-Step Disposal Protocols

Every protocol below is designed as a self-validating system —meaning each step contains an inherent check to ensure the previous step was executed correctly.

Protocol A: Liquid Waste Disposal (Reaction Filtrates & Washings)

Liquid waste containing this compound is typically generated during extraction or chromatography.

  • Matrix Characterization: Identify the primary solvent. If the solvent contains any halogens (e.g., Dichloromethane, Chloroform), the entire mixture must be classified as Halogenated Organic Waste. Self-Validation: Check the solvent density. If 1 mL of the waste sinks in 1 mL of water, it is highly likely halogenated and must be routed accordingly.

  • pH Verification: Before transferring the pyrazole waste to a bulk accumulation carboy, test the pH of the aqueous phase (if biphasic). Ensure the pH is between 6 and 8. Causality: Highly acidic or basic conditions can hydrolyze the benzyl ester in the waste container, generating benzyl alcohol and pyrazole-3-carboxylic acid, which alters the toxicity profile and can cause pressure buildup.

  • Transfer and Containment: Transfer the solution into a High-Density Polyethylene (HDPE) or PTFE-lined glass container. Do not fill past 80% capacity. Causality: Leaving 20% headspace accommodates vapor pressure expansion from volatile carrier solvents (like EtOAc or DCM) during temperature fluctuations [2].

  • Labeling: Affix a hazardous waste tag immediately. List "Benzyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate" and the exact carrier solvents. Avoid abbreviations.

Protocol B: Solid Waste Disposal (Unused Powders & Consumables)

Solid waste includes expired batches, contaminated weigh boats, spatulas, and spilled powder.

  • Collection: Use an anti-static brush and dustpan to collect dry powder. Causality: Fine organic powders can pose a dust explosion hazard; anti-static tools prevent spark generation.

  • Primary Containment: Place the collected powder and any contaminated consumables (pipette tips, Kimwipes) into a clear, 6-mil polyethylene bag. Seal the bag completely.

  • Secondary Containment (Lab Packing): Place the sealed bag into a rigid, wide-mouth HDPE container. Self-Validation: Invert the sealed container once. If any material escapes the primary bag into the secondary container, the primary seal has failed and must be repackaged.

  • Routing: Submit for lab-packing. Organic nitrogen compounds are typically packed with compatible absorbents (like vermiculite) and routed for high-temperature incineration [4].

Quantitative Waste Management Data

To streamline your laboratory's environmental health and safety (EHS) compliance, utilize the following standardized parameters for the storage and transport of this compound's waste streams [3].

Waste Stream MatrixPrimary Container MaterialMax Accumulation TimeGeneral EPA ClassificationFinal Treatment Method
Solid (Pure Powder) HDPE / Double-bagged90 DaysNon-RCRA Organic SolidHigh-Temp Incineration
Solid (Consumables) Polyethylene / Cardboard90 DaysContaminated DebrisIncineration
Liquid (Halogenated) Glass / PTFE-lined90 DaysF002 (if mixed with DCM)Incineration w/ Acid Scrubber
Liquid (Non-Halogenated) HDPE / Glass90 DaysD001 (if flammable carrier)Fuel Blending / Incineration

Note: Accumulation times are based on standard Large Quantity Generator (LQG) status. Verify with your institutional EHS department for specific local regulations.

Spill Response & Decontamination

In the event of a localized benchtop spill of the pure powder:

  • Isolate: Restrict access to the immediate area. Equip minimum 4-mil nitrile gloves, safety goggles, and a lab coat.

  • Suppress: Do not dry sweep immediately, as this aerosolizes the fine powder. Lightly dampen a Kimwipe with a compatible high-boiling solvent (e.g., Isopropanol) and gently drape it over the powder. Causality: The solvent dampens the dust, preventing inhalation exposure, while the lipophilic compound readily dissolves into the alcohol.

  • Extract: Wipe the area inward from the edges to prevent spreading. Place all contaminated wipes into the Solid Hazardous Waste stream.

  • Validate: Wash the affected benchtop area with soap and water to remove any residual solvent and trace organic material.

References

  • BLD Pharm. (n.d.). 1494399-57-3 | Benzyl 4-amino-1-methyl-1h-pyrazole-3-carboxylate.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures.
  • State of Michigan. (n.d.). C4: TREATMENT (Volume 1) - Drug & Laboratory Disposal Guidelines.
Handling

Personal protective equipment for handling Benzyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate

Comprehensive Safety & Operational Guide: Handling Benzyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate As a Senior Application Scientist, I recognize that the safe handling of advanced heterocyclic building blocks is param...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Operational Guide: Handling Benzyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate

As a Senior Application Scientist, I recognize that the safe handling of advanced heterocyclic building blocks is paramount for maintaining laboratory integrity and protecting personnel. Benzyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate (CAS: 1494399-57-3) is a highly valuable intermediate frequently utilized in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other targeted therapeutics[1][2].

While its synthetic utility is vast, its structural features necessitate stringent operational and personal protective equipment (PPE) protocols. This guide provides a self-validating system for handling this compound, ensuring compliance with OSHA and ANSI standards while explaining the scientific causality behind each safety measure.

Hazard Profiling & Causality: The "Why" Behind the PPE

Effective safety protocols are built on a deep understanding of molecular structure. We do not simply mandate protective gear; we select it based on chemical reactivity and physical properties.

  • The Amino Group (-NH₂): The nucleophilic primary amine on the pyrazole ring is a potential skin sensitizer and irritant[2]. Direct dermal contact can lead to localized inflammation or allergic contact dermatitis.

  • The Benzyl Ester Moiety: The addition of the benzyl group significantly increases the molecule's lipophilicity compared to its free acid counterpart. This lipophilic nature enhances the compound's ability to penetrate the lipid bilayer of the skin, making robust, chemically resistant dermal barriers critical.

  • Physical State (Powder/Solid): As a solid organic compound, the primary physical hazard during weighing and transfer is particulate aerosolization. Inhalation of micro-dust or accidental ocular exposure requires specific engineering controls and facial protection to prevent mucosal absorption[3].

Personal Protective Equipment (PPE) Matrix

To mitigate the risks outlined above, the following PPE matrix must be strictly adhered to. This aligns with OSHA's 29 CFR 1910.132 (General PPE) and 29 CFR 1910.1450 (Laboratory Standard)[4][5].

PPE CategorySpecification / StandardQuantitative MetricCausality & Operational RationaleReplacement Schedule
Hand Protection Nitrile GlovesMinimum 4–5 mil thicknessNitrile provides an excellent barrier against lipophilic organic molecules and prevents dermal absorption of the amino-pyrazole[2].Replace immediately upon suspected contamination or every 2 hours of continuous use.
Eye Protection ANSI Z87.1 Certified Safety GogglesWithstands 2.4 oz steel ball drop from 50 inchesProtects against micro-dust aerosolization and liquid splashes during solvation. The Z87.1 standard ensures high-impact and droplet protection[6][7].Inspect for scratches before each use; replace if visibility is compromised.
Body Protection Flame-Resistant (FR) or Standard Cotton Lab Coat100% Cotton or FR blendPrevents particulate accumulation on personal clothing and acts as a secondary barrier against accidental spills[3].Launder weekly through a professional lab service; do not wash at home.
Respiratory & Engineering Certified Chemical Fume HoodFace velocity: 80–100 fpmThe fume hood is the primary engineering control to prevent inhalation of aerosolized powder during transfer[5].Annual certification of fume hood face velocity.

Operational Protocol: Step-by-Step Handling

This protocol ensures a self-validating workflow where each step confirms the safety of the next.

  • Step 1: Engineering Control Verification. Before opening the chemical container, verify that the chemical fume hood is operational. The flow rate monitor must indicate a face velocity between 80 and 100 feet per minute (fpm)[5].

  • Step 2: PPE Donning. Don the lab coat, ensuring it is fully buttoned. Put on ANSI Z87.1 safety goggles[6]. Finally, don nitrile gloves, pulling the cuffs over the sleeves of the lab coat to eliminate exposed skin at the wrists[2].

  • Step 3: Anti-Static Weighing. Benzyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate can generate static charge, causing powder to scatter. Use an anti-static gun (e.g., Zerostat) on the weighing paper or boat. Weigh the compound slowly using a clean stainless steel or PTFE spatula to minimize dust generation.

  • Step 4: Solvation and Transfer. Transfer the weighed solid into the reaction vessel inside the fume hood. Add the designated solvent (e.g., DMF, DMSO, or DCM) slowly. Scientific Insight: Ensure the vessel is properly vented if exothermic dissolution is expected, though this specific ester typically dissolves neutrally.

  • Step 5: Doffing and Decontamination. Once the reaction is sealed, wipe down the balance and hood surface with a solvent-dampened lint-free wipe (e.g., 70% isopropanol or ethanol). Remove gloves using the "glove-in-glove" technique to avoid skin contact with the exterior surface, and dispose of them in the solid hazardous waste bin[3].

Spill Response and Disposal Plan

Immediate and decisive action is required in the event of a spill to prevent widespread contamination.

  • Minor Powder Spill (< 50g): Do not dry sweep, as this will aerosolize the amino-pyrazole. Lightly dampen a disposable absorbent pad with a compatible solvent (e.g., ethanol or water with surfactant) and gently wipe up the powder. Place the contaminated pads into a sealable hazardous waste bag.

  • Waste Categorization: All materials contaminated with Benzyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate (including empty vials, gloves, and weighing boats) must be classified as Hazardous Solid Organic Waste . Do not dispose of in standard municipal trash or aqueous drains.

  • Labeling: Clearly label the waste container with the chemical name, CAS number (1494399-57-3), and the hazard pictograms (Irritant/Harmful) in accordance with OSHA Hazard Communication Standards[4].

Process Workflow Visualization

The following diagram illustrates the logical progression of our safety and operational protocol, ensuring that hazard assessment dictates the physical response.

PPE_Workflow Start Hazard Assessment CAS: 1494399-57-3 PPE Don PPE (Nitrile, Z87.1 Goggles, Lab Coat) Start->PPE Hood Fume Hood Operation (Weighing & Solvation) PPE->Hood Spill Spill Detected? Hood->Spill Clean Damp Absorbent Cleanup & Decontamination Spill->Clean Yes Waste Hazardous Waste Disposal Spill->Waste No Clean->Waste Success Safe Workflow Completed Waste->Success

Operational workflow for handling Benzyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate.

References

  • Source: bldpharm.
  • Title: Prescription Safety Glasses: What are the ANSI Z87.
  • Title: What does ANSI Z87.1 mean in safety glasses?
  • Source: clarionsafety.
  • Source: nih.
  • Title: 29 CFR 1910.
  • Source: benchchem.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.